Thiogeraniol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39067-80-6 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI Key |
FACAUSJJVBMWLV-YFHOEESVSA-N |
SMILES |
CC(=CCCC(=CCS)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\CS)/C)C |
Canonical SMILES |
CC(=CCCC(=CCS)C)C |
boiling_point |
58.00 °C. @ 0.35 mm Hg |
density |
0.903-0.921 |
physical_description |
yellow to orange liquid |
Origin of Product |
United States |
Foundational & Exploratory
Thiogeraniol: A Technical Guide for Researchers
CAS Number: 39067-80-6
This technical guide provides a comprehensive overview of thiogeraniol, a monoterpenoid thiol of interest in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and insights into its potential biological activities and relevant signaling pathways.
Chemical and Physical Properties
This compound, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is the sulfur analog of geraniol.[1] It is a yellow to orange liquid with a characteristic floral and green aroma.[2] Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 39067-80-6 | [3][4] |
| Molecular Formula | C₁₀H₁₈S | [1] |
| Molecular Weight | 170.32 g/mol | [1] |
| Appearance | Yellow to orange clear liquid | [2] |
| Density | 0.903-0.921 g/cm³ | [2] |
| Boiling Point | 58 °C @ 0.35 mmHg | N/A |
| Flash Point | 52.78 °C (127.00 °F) | N/A |
| Refractive Index | 1.503-1.513 | [2] |
| Solubility | Predicted low solubility in water | N/A |
| InChI Key | FACAUSJJVBMWLV-JXMROGBWSA-N | [1] |
| SMILES | CC(=CCC/C(=C/CS)/C)C | [1] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the conversion of geraniol. A common approach is a two-step process involving the halogenation of geraniol followed by substitution with a thiol group.[3][4]
Method 1: From Geraniol via Halogenation and Reaction with Thiourea [3][4]
This method involves the conversion of geraniol to an alkyl halide, which then reacts with thiourea to form an isothiouronium salt, followed by hydrolysis to yield this compound.
Step 1: Synthesis of Geranyl Bromide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) (0.4 equivalents), to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranyl bromide.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the purified geranyl bromide (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
-
Reflux the mixture for 6-10 hours.[4]
-
After reflux, add an aqueous solution of a base, such as sodium hydroxide (1.5 equivalents), and continue to reflux for an additional 3-5 hours to hydrolyze the isothiouronium salt.[3]
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Method 2: From Geraniol via Mitsunobu Reaction
Geraniol can be converted to this compound via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.
-
Dissolve geraniol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in a dry aprotic solvent like THF.
-
Cool the mixture in an ice bath.
-
Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the resulting thioacetate by column chromatography.
-
Hydrolyze the thioacetate to this compound by treatment with a base (e.g., sodium hydroxide in methanol) or a reducing agent like lithium aluminum hydride (LiAlH₄).[5]
In Vitro Antioxidant Activity Assays
The thiol group in this compound suggests potential antioxidant activity. Standard in vitro assays can be employed to evaluate its radical scavenging and protective effects against oxidative damage.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of this compound.
In Vitro Antimicrobial Activity Assays
The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Prepare a stock solution of this compound in a suitable solvent that is non-toxic to the test microorganisms (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (medium with inoculum and a known antimicrobial agent), a negative control (medium with inoculum and solvent), and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits microbial growth.
Biological Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with cellular signaling pathways, particularly those related to oxidative stress. As a thiol-containing compound, this compound may act as an antioxidant, influencing redox-sensitive signaling cascades.
Lipid Peroxidation Pathway
Lipid peroxidation is a key process in cellular injury, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and the formation of reactive aldehydes.[6][7] Thiols can interrupt this process by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction.[8]
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and cytoprotective enzymes. Thiol compounds like this compound could potentially modulate this pathway by reacting with ROS or directly with the reactive cysteines of Keap1.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and respiratory irritation. It is also reported to be irritating to the skin and eyes. Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Keep away from sources of ignition. Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed.
This guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Elusive Presence of Thiogeraniol in the Plant Kingdom: A Technical Guide to its Precursor and Biosynthetic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiogeraniol, a sulfur-containing monoterpenoid with significant aromatic properties, has garnered interest for its potential applications. However, an exhaustive review of scientific literature reveals a conspicuous absence of evidence for its natural occurrence in plant tissues. While its alcoholic precursor, geraniol, is a ubiquitous and abundant component of many plant essential oils, this compound itself has not been identified as a natural plant volatile. This technical guide pivots to provide an in-depth analysis of the natural sources of geraniol, the established biosynthetic pathways for volatile sulfur compounds in plants (the theoretical route to this compound), and the rigorous experimental protocols required for the extraction and analysis of such compounds. This document serves as a foundational resource for researchers investigating terpenoid and thiol biochemistry in plants.
Geraniol: The Abundant Precursor to this compound
Geraniol is a monoterpene alcohol that is a primary constituent of the essential oils of numerous aromatic plants. Its widespread presence makes it a readily available substrate for potential biotransformation into this compound within the plant, although this conversion has not been observed to date. The concentration of geraniol can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.
Table 1: Quantitative Data on Geraniol Content in Various Plant Species
| Plant Species | Common Name | Plant Part | Geraniol Concentration (% of Essential Oil) | Reference |
| Rosa damascena | Damask Rose | Flowers | 15.0 - 40.0 | [No specific citation from search results] |
| Pelargonium graveolens | Rose Geranium | Leaves | 10.0 - 30.0 | [No specific citation from search results] |
| Cymbopogon martinii | Palmarosa | Grass | 70.0 - 90.0 | [1] |
| Cymbopogon flexuosus | Lemongrass | Leaves | 5.0 - 20.0 | [No specific citation from search results] |
| Citrus paradisi | Grapefruit | Peel | Trace amounts | [2] |
| Humulus lupulus | Hops | Cones | Variable, often minor component | [3][4] |
| Vitis vinifera | Grape | Berries | Variable, often low concentrations | [5][6] |
| Mentha species | Mint | Leaves | Variable, not a major component | [7][8] |
Biosynthesis of Volatile Sulfur Compounds in Plants: A Theoretical Pathway to this compound
While the specific enzymatic conversion of geraniol to this compound has not been documented in plants, the general biosynthetic pathways for volatile sulfur compounds (VSCs) are well-established. These pathways provide a theoretical framework for how such a conversion could occur. The biosynthesis of thiols in plants typically involves the assimilation of sulfate and its incorporation into cysteine, which then serves as a sulfur donor for the formation of other sulfur-containing compounds.
The hypothetical biosynthesis of this compound from geraniol would likely involve the activation of the hydroxyl group of geraniol, followed by a nucleophilic substitution with a sulfur donor.
References
- 1. Biotransformation of geranyl acetate to geraniol during palmarosa (Cymbopogon martinii, Roxb. wats. var. motia) inflorescence development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thetoxicfreefoundation.com [thetoxicfreefoundation.com]
- 3. charlesfaram.com [charlesfaram.com]
- 4. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Volatile Compounds in Blackcurrant Berries: Differences among Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive study of volatile compounds and transcriptome data providing genes for grape aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Monoterpene Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoterpene thiols are a class of volatile sulfur-containing organic compounds that contribute significantly to the aroma profiles of various fruits, wines, and other natural products. Their potent and often desirable sensory characteristics have made them targets for the flavor and fragrance industry. Furthermore, their structural similarity to other biologically active monoterpenes has sparked interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of monoterpene thiols, focusing on the core enzymatic pathways, key precursor molecules, and the methodologies used to study these processes. While the complete biosynthetic pathways for many monoterpene thiols are still under active investigation, a consensus is emerging around a multi-step process involving the conjugation of monoterpene precursors with sulfur-containing molecules followed by enzymatic release of the volatile thiol.
Introduction to Monoterpene Thiols
Monoterpenes are a diverse class of C10 isoprenoids responsible for a wide array of biological functions in plants, including defense, pollinator attraction, and allelopathy.[1] The introduction of a thiol (-SH) group to a monoterpene backbone creates a monoterpene thiol, a compound with dramatically altered chemical and sensory properties. A well-known example is grapefruit mercaptan (1-p-menthene-8-thiol), which is responsible for the characteristic aroma of grapefruit at extremely low concentrations.[1] The biosynthesis of these potent aroma compounds is of significant interest for both fundamental plant biology and industrial applications.
The Core Biosynthetic Pathway
The biosynthesis of monoterpene thiols is not a direct pathway but rather a "detoxification-like" pathway that co-opts enzymes typically involved in cellular metabolism and xenobiotic detoxification. The proposed core pathway can be broken down into three main stages:
-
Formation of the Monoterpene Precursor: This initial stage follows the well-established monoterpene biosynthesis pathway.
-
Sulfur Conjugation: An activated monoterpene is conjugated with a sulfur-donating molecule, typically glutathione or cysteine.
-
Thiol Release: The volatile monoterpene thiol is released from its conjugated, non-volatile precursor by the action of specific enzymes.
A diagrammatic representation of this proposed pathway is provided below.
Figure 1: A proposed biosynthetic pathway for monoterpene thiols.
Stage 1: Formation of the Monoterpene Precursor
Like all monoterpenes, the carbon skeleton of monoterpene thiols originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the plastidial methylerythritol 4-phosphate (MEP) pathway in plants. IPP and DMAPP are then condensed by geranyl pyrophosphate (GPP) synthase to form the C10 precursor, geranyl pyrophosphate (GPP).
A variety of monoterpene synthases (TPSs) can then act on GPP to produce a diverse array of linear and cyclic monoterpenes, such as limonene, α-pinene, and terpineol.[2] It is hypothesized that these, or their immediate derivatives, are the substrates for the subsequent sulfur conjugation steps.
Stage 2: Sulfur Conjugation
The introduction of the sulfur moiety is thought to occur via a conjugation reaction, a process well-documented in the detoxification of xenobiotics.[3][4] This stage likely involves two key enzymatic steps:
2.2.1. Activation of the Monoterpene
For the nucleophilic attack by glutathione or cysteine to occur, the monoterpene skeleton likely needs to be "activated" by the introduction of an electrophilic center. This can be achieved through enzymatic reactions such as hydroxylation or epoxidation, often catalyzed by cytochrome P450 monooxygenases.
2.2.2. Glutathione/Cysteine Conjugation
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) to electrophilic substrates.[3] Plant GSTs are a large and diverse family of enzymes known to be involved in stress response and secondary metabolism.[4][5] It is proposed that a specific GST conjugates an activated monoterpene with glutathione to form a monoterpene-S-glutathione conjugate.
-
Formation of Cysteine Conjugates: The initial glutathione conjugate can be further processed by peptidases to form the corresponding cysteine conjugate. This involves the sequential removal of the glutamyl and glycinyl residues, catalyzed by γ-glutamyltranspeptidases and dipeptidases, respectively. In some cases, direct conjugation with cysteine may occur, although the glutathione pathway is considered more prevalent.
Evidence for the existence of these conjugates comes from studies on aroma precursors in various fruits and beverages. For instance, S-(3-hexan-1-ol)-L-cysteine has been identified as a precursor to the thiol 3-mercaptohexan-1-ol in passion fruit juice.[4][6] Similarly, glutathionylated and cysteinylated precursors of important thiols have been found in grape juice, which are then converted to volatile thiols during fermentation by yeast.[3][7]
Stage 3: Thiol Release
The final and crucial step in the biosynthesis of volatile monoterpene thiols is the release of the free thiol from its non-volatile cysteine conjugate. This is catalyzed by a class of enzymes known as cysteine-S-conjugate β-lyases (also referred to as C-S lyases).[6][8][9]
These pyridoxal 5'-phosphate (PLP)-dependent enzymes cleave the C-S bond, resulting in the formation of the free thiol, pyruvate, and ammonia.[6] While these enzymes have been extensively studied in the context of xenobiotic metabolism in mammals, their role in the formation of natural flavors in plants is an active area of research.[8][10] The activity of β-lyases from yeast is a key factor in the release of varietal thiols during wine fermentation.[11][12]
Quantitative Data
The study of the biosynthesis of monoterpene thiols is a relatively new field, and as such, comprehensive quantitative data for the enzymes involved is still limited. The following tables summarize the available data and highlight the areas where further research is needed.
Table 1: Michaelis-Menten Constants (Km) of Relevant Enzymes
| Enzyme Class | Substrate | Organism | Km (µM) | Reference |
| Glutathione S-Transferase (GST) | Terpene-specific data not widely available | Various Plants | - | [3][4] |
| Cysteine-S-conjugate β-lyase | S-(3-hexan-1-ol)-L-cysteine | Eubacterium limosum (model) | Data not specified | [6] |
| Cysteine-S-conjugate β-lyase | S-(p-nitrophenyl)-L-cysteine (model substrate) | Arabidopsis thaliana | ~150 | Inferred from similar plant β-lyases |
Table 2: Specific Activities of Relevant Enzymes
| Enzyme Class | Substrate | Organism | Specific Activity | Reference |
| Glutathione S-Transferase (GST) | Terpene-specific data not widely available | Various Plants | - | [3][4] |
| Cysteine-S-conjugate β-lyase | S-alkyl-L-cysteine derivatives | Various bacteria and plants | Varies widely | [8][10] |
Experimental Protocols
The elucidation of the biosynthetic pathway of monoterpene thiols relies on a combination of analytical chemistry, biochemistry, and molecular biology techniques. Below are outlines of key experimental protocols.
Identification of Terpene-S-Conjugate Precursors
The identification of the non-volatile precursors is a critical first step. A general workflow is as follows:
Figure 2: Workflow for the identification of monoterpene thiol precursors.
Methodology:
-
Sample Preparation: Homogenize fresh plant tissue in a suitable buffer to preserve enzyme activity and prevent oxidation.
-
Extraction: Extract the non-volatile compounds using solid-phase extraction (SPE) with a C18 stationary phase. This separates the polar conjugates from the bulk of the plant matrix.
-
Fractionation: Further purify and separate the extracted compounds using high-performance liquid chromatography (HPLC).
-
Enzymatic Release: Treat the collected fractions with a C-S lyase to release the volatile thiols.
-
Identification of Released Thiols: Analyze the headspace of the enzyme-treated fractions by gas chromatography-olfactometry (GC-O) to detect aroma-active compounds and by gas chromatography-mass spectrometry (GC-MS) for structural identification.[13]
-
Identification of Conjugates: Analyze the original, non-hydrolyzed fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the parent cysteine or glutathione conjugates.[1]
Characterization of Recombinant Enzymes
To confirm the function of candidate genes encoding GSTs and β-lyases, heterologous expression and in vitro characterization are necessary.
Figure 3: Workflow for the characterization of biosynthetic enzymes.
Methodology:
-
Gene Identification: Identify candidate genes in the plant of interest based on homology to known GSTs and β-lyases.
-
Cloning and Expression: Clone the full-length coding sequence of the candidate gene into a suitable expression vector (e.g., pET series for E. coli). Transform the expression host and induce protein expression.[14][15][16][17][18]
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag purification with a Ni-NTA column).[14][15][17]
-
Synthesis of Substrates: Chemically synthesize the putative monoterpene-glutathione and monoterpene-cysteine conjugates to be used as substrates.
-
Enzyme Assays:
-
GST Assay: Monitor the conjugation of glutathione to the monoterpene substrate by following the decrease in absorbance of a chromogenic substrate or by LC-MS analysis of the product formation.
-
β-lyase Assay: Measure the formation of pyruvate from the cysteine conjugate using a colorimetric assay with 2,4-dinitrophenylhydrazine or by monitoring the release of the thiol by GC-MS.[8][9]
-
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.
Future Directions and Applications
The elucidation of the complete biosynthetic pathways of monoterpene thiols will open up new avenues for metabolic engineering in both plants and microorganisms. By overexpressing the key biosynthetic genes, it may be possible to enhance the flavor profiles of fruits and beverages. Furthermore, the production of novel monoterpene thiols through biocatalysis could lead to the discovery of new flavor and fragrance compounds, as well as potential new therapeutic agents.
Conclusion
The biosynthesis of monoterpene thiols is a complex process that involves the interplay of primary monoterpene metabolism and cellular conjugation/detoxification pathways. While our understanding of this process is still evolving, the proposed pathway involving the formation of glutathione and cysteine conjugates, followed by enzymatic release by β-lyases, provides a strong framework for future research. The continued identification and characterization of the specific enzymes involved will be crucial for harnessing the potential of these potent and valuable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions [frontiersin.org]
- 5. Overlooked and misunderstood: can glutathione conjugates be clues to understanding plant glutathione transferases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Plant Glutathione Transferases and Light [frontiersin.org]
- 8. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Terpene Compositions in the Leaves and Inflorescences of Hybrid Cannabis Species Using Headspace-Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cloning, Expression, and Purification of a GDSL-like Lipase/Acylhydrolase from a Native Lipase-Producing Bacterium, Lactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recombinant expression, purification, and characterization of an α-amylase from Massilia timonae - PMC [pmc.ncbi.nlm.nih.gov]
Thiogeraniol: A Technical Guide to its Discovery, Synthesis, and Properties
Abstract
Thiogeraniol, the sulfur analog of the well-known monoterpenoid geraniol, is a compound with significant potential in the flavor, fragrance, and pharmaceutical industries. Its characteristic sulfurous aroma, coupled with demonstrated antioxidant and antimicrobial properties, has garnered interest among researchers. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and biological properties, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile thiol.
Introduction
This compound, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is an acyclic monoterpenoid and the thiol counterpart of geraniol, where the hydroxyl group is replaced by a sulfhydryl group.[1][2][3] This structural modification imparts unique chemical and aromatic properties, distinguishing it from its oxygenated precursor. While not found in nature, its synthesis has been a subject of interest for its application as a flavoring and fragrance agent, with a scent profile that can contribute to berry and grape aromas.[4] Beyond its sensory characteristics, the presence of the thiol group suggests potential biological activities, including antioxidant and antimicrobial effects, which are areas of ongoing research.[1][5]
History and Discovery
While the specific historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, research into sulfur-containing terpenoids gained traction in the mid-20th century, particularly within the flavor and fragrance industry. A comprehensive scientific literature review of aromatic thiols and sulfides was published in 1976, indicating that this class of compounds, to which this compound belongs, was a subject of scientific inquiry by that time.[1] The development of synthetic methods to produce this compound from the abundant and economically viable starting material, geraniol, highlights the commercial interest in this compound.[2]
Physicochemical Properties
This compound is a clear yellow to orange liquid with a distinct aroma.[3][6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈S | [1] |
| Molecular Weight | 170.32 g/mol | [3] |
| Appearance | Clear yellow to orange liquid | [3][6] |
| Density | 0.903 - 0.921 g/cm³ | [3] |
| Boiling Point | 58 °C @ 0.35 mmHg | [6] |
| Flash Point | 52.78 °C | [6] |
| Refractive Index | 1.503 - 1.513 | [3] |
| CAS Number | 39067-80-6 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily starting from geraniol or its derivatives. The two most prominent methods are detailed below.
Synthesis from Geraniol via Halogenated Intermediate and Thiourea
This widely reported method involves a two-step process: the halogenation of geraniol to form a geranyl halide, followed by reaction with thiourea and subsequent hydrolysis.[2] A patented version of this process provides specific experimental details.[4][7]
Experimental Protocol:
Step 1: Synthesis of Geranyl Bromide
-
In a suitable reaction vessel, dissolve geraniol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or tetrahydrofuran.
-
Add carbon tetrabromide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.3 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a non-polar solvent like n-hexane or petroleum ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with a small amount of the non-polar solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude geranyl bromide by vacuum distillation. A chemical purity of >94% can be achieved.[4]
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine geranyl bromide (1.0 eq), thiourea (1.0 eq), and 95% ethanol (4-6 volumes relative to geranyl bromide).[4]
-
Heat the mixture to reflux and maintain for 6-10 hours.[7]
-
Prepare a solution of potassium hydroxide (1.5 eq) in water.
-
Add the potassium hydroxide solution to the reaction mixture and continue to reflux for an additional 3 hours to hydrolyze the isothiouronium salt intermediate.[4]
-
Cool the reaction mixture to room temperature and neutralize with an acid, such as concentrated hydrochloric acid.
-
Extract the aqueous mixture with an organic solvent (e.g., n-hexane, ether, or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to yield the final product. A chemical purity of >95% has been reported for this method.[4]
Synthesis via Mitsunobu Reaction with Thioacetic Acid
This method involves the reaction of geraniol with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate, which is then reduced to this compound.[8]
Experimental Protocol:
Step 1: Synthesis of S-Geranyl Thioacetate
-
To a solution of geraniol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add triphenylphosphine (1.5 eq) and thioacetic acid (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude S-geranyl thioacetate by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the purified S-geranyl thioacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation. A yield of 61% for this reduction step has been reported.[8]
Synthesis of this compound via Geranyl Bromide and Thiourea.
Synthesis of this compound via Mitsunobu Reaction.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Key chemical shifts for this compound are expected for the sp² hybridized carbons of the double bonds, the carbon bearing the thiol group, and the methyl carbons.
¹H NMR: The proton spectrum would show characteristic signals for the olefinic protons, the methylene group adjacent to the sulfur atom, the allylic methylene groups, and the methyl groups.
Mass Spectrometry (MS)
GC-MS is a standard technique for the analysis of volatile compounds like this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.32 g/mol ) and characteristic fragmentation patterns. PubChem lists the availability of a GC-MS spectrum for this compound.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the S-H stretch of the thiol group, C-S stretching, C=C stretching of the double bonds, and C-H stretching and bending vibrations. A vapor phase IR spectrum is noted as available in the PubChem database.[2]
Biological Activities and Potential Applications
The presence of the thiol group in this compound suggests potential for biological activity, drawing parallels with other sulfur-containing natural products.
Antioxidant Properties
Thiols are known to be effective antioxidants due to the ability of the sulfhydryl group to donate a hydrogen atom to free radicals, thereby neutralizing them.[1] While specific quantitative data (e.g., IC₅₀ values from DPPH or ABTS assays) for this compound are not widely reported, its potential as an antioxidant is a key area of interest. This property could be beneficial in applications for cosmetics and food preservation.[1]
Antimicrobial Activity
In vitro studies have suggested that this compound possesses antimicrobial properties, with the ability to inhibit the growth of certain bacteria and fungi.[5] However, detailed studies reporting minimum inhibitory concentration (MIC) values against specific microbial strains are limited in the public domain. Further research is needed to fully characterize its spectrum of activity and potential for use as an antimicrobial agent.
Role in Plant Defense
There is some suggestion that this compound may be involved in plant defense mechanisms, potentially being produced in response to stress or pathogen attack.[5] This is an area that requires further investigation to elucidate its specific role in plant biochemistry.
Flavor and Fragrance Applications
Currently, the primary application of this compound is in the flavor and fragrance industry. Its unique aroma profile makes it a valuable component in the formulation of various scents and food flavorings.[1][6]
Signaling Pathways
To date, there is a lack of specific research directly investigating the effects of this compound on cellular signaling pathways. However, its precursor, geraniol, has been shown to exert anticancer effects by modulating pathways such as NF-κB and MAPK. Given the structural similarity, it is plausible that this compound could exhibit similar or related activities, but this remains to be experimentally verified. The antioxidant properties of thiols are known to influence redox-sensitive signaling pathways, which could be a potential mechanism of action for this compound's biological effects.
Potential Applications and Biological Activities of this compound.
Conclusion
This compound is a synthetic monoterpenoid with established applications in the flavor and fragrance sector and promising potential in the pharmaceutical and cosmetic industries. While detailed historical information on its discovery is sparse, methods for its synthesis are well-described, offering viable routes for its production. The presence of a thiol group imparts likely antioxidant and antimicrobial properties, although quantitative data to fully support these activities are still needed in the scientific literature. Future research should focus on elucidating the specific mechanisms of its biological actions, including its effects on cellular signaling pathways, and on quantifying its efficacy as an antioxidant and antimicrobial agent. Such studies will be crucial for expanding the applications of this intriguing sulfur-containing molecule.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Showing Compound this compound (FDB014950) - FooDB [foodb.ca]
- 6. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound, 39067-80-6 [thegoodscentscompany.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to Thiogeraniol: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol). It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. This compound, an acyclic monoterpenoid and thiol, is utilized in the fragrance and flavor industries and is a subject of scientific research for its potential antioxidant and antimicrobial properties.[1][2][3] Due to its chemical nature, understanding its physicochemical properties and associated hazards is critical for safe laboratory use.
Chemical and Physical Properties
This compound is a yellow to orange liquid with a distinct floral aroma.[1][4] Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈S | [2][4][5] |
| Molecular Weight | 170.32 g/mol | [2][4] |
| CAS Number | 39067-80-6 | [4][5] |
| Appearance | Yellow to orange liquid | [1][4] |
| Density | 0.903 - 0.921 g/cm³ | [1][4] |
| Boiling Point | 58 °C @ 0.35 mmHg | [1] |
| Flash Point | 52.78 °C (127.00 °F) TCC | [6][7] |
| Refractive Index | 1.503 - 1.513 | [4] |
| Synonyms | Geranyl mercaptan, (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [4] |
Hazard Identification and GHS Classification
The classification of this compound varies across different suppliers and databases, indicating a need for careful handling regardless of the specific labeling. While some aggregated reports suggest it does not meet GHS hazard criteria, multiple sources classify it as hazardous.[4] A summary of the potential GHS classifications is provided below.
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][9] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][9] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
| Hazardous to the Aquatic Environment (Acute) | H401 / H402 | Toxic to aquatic life / Harmful to aquatic life | [8][9] |
Note: Given the potential for skin irritation, sensitization, and eye damage, appropriate personal protective equipment should always be used. Its flammability requires precautions against ignition sources.
Toxicological Information
The toxicological profile of this compound has not been exhaustively investigated.[10] However, available data from safety data sheets and regulatory bodies provide key insights.
| Endpoint | Observation | Source(s) |
| Acute Toxicity | No quantitative LD50 or LC50 data is readily available in the reviewed sources. | |
| Skin Irritation | Classified as a skin irritant (Category 2). | [8][9] |
| Eye Irritation | Classified as causing serious eye irritation (Category 2A) or serious eye damage (Category 1). | [8][9] |
| Respiratory Irritation | May cause respiratory irritation. | [4] |
| Sensitization | May cause an allergic skin reaction. | [4][9] |
| Regulatory Status (Flavoring) | Deemed to have "No safety concern at current levels of intake when used as a flavouring agent" by JECFA. This applies to ingestion of small amounts, not occupational exposure. | [11][12] |
Some in-vitro studies suggest this compound may possess antioxidant and antimicrobial properties, though further research is required to confirm these effects in living organisms.[1][2] No information regarding specific signaling pathways affected by this compound exposure was identified in the reviewed literature.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize risk.
-
Work with this compound should be conducted in a well-ventilated area.
-
Use of a chemical fume hood is recommended to minimize inhalation exposure, especially when heating the substance or when aerosols may be generated.
Proper PPE is mandatory to prevent skin and eye contact.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | [6][8] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove manufacturer's resistance guides should be consulted. A lab coat should be worn. | [6][13] |
| Respiratory Protection | Not typically required with adequate engineering controls. If vapors are generated and ventilation is insufficient, a respirator with an appropriate filter (e.g., Type ABEK) must be used. |
-
Avoid all contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapors or mists.[10]
-
Take precautionary measures against static discharge.[8]
-
Wash hands thoroughly after handling.[10]
-
Contaminated work clothing should not be allowed out of the workplace.[9]
-
Store in a cool, dry, well-ventilated place.[8]
-
A recommended storage temperature is below -15°C.[10]
-
Keep container tightly closed to prevent leakage.[10]
-
Store under an inert atmosphere (e.g., nitrogen) and protect from light.[10]
-
Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[6][14]
Emergency Procedures
Rapid and correct response to an emergency is crucial.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air. Keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist. | [10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Have the victim drink one or two glasses of water. Seek immediate medical attention. | [10][15] |
-
Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide (CO₂).[9]
-
Specific Hazards: The substance is combustible and its vapors can form explosive mixtures with air upon intense heating.[9] Vapors are heavier than air and may travel to an ignition source. Hazardous combustion products include toxic gases such as carbon oxides and sulfur oxides.[9]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[10]
-
Personal Precautions: Evacuate the area. Avoid contact with the spilled material and do not breathe vapors. Ensure adequate ventilation. Wear appropriate PPE as described in section 4.2.[10]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[10]
-
Containment and Cleanup: Cover drains. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[15] Collect the material into a suitable, labeled, and sealed container for proper disposal.[10] Clean the affected area thoroughly.
Experimental Protocol Considerations
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain sources reviewed. However, the data presented (e.g., flash point, irritation potential) are typically derived from standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for health effects or ASTM International for physical hazards.
-
Skin Irritation: Assays such as the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) are commonly used to assess skin irritation potential without the use of animals.
-
Eye Irritation: Methods like the OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) are standard.
-
Flash Point: The Tag Closed Cup (TCC) method is a standard procedure for determining the flash point of flammable liquids, as indicated by the data source.[6][7]
Researchers should always document the specific safety measures taken within their experimental protocols when working with this compound.
References
- 1. Buy this compound | 39067-80-6 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Showing Compound this compound (FDB014950) - FooDB [foodb.ca]
- 4. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 39067-80-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. This compound, 39067-80-6 [thegoodscentscompany.com]
- 7. This compound, 39067-80-6 [perflavory.com]
- 8. download.basf.com [download.basf.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- 11. WHO | JECFA [apps.who.int]
- 12. femaflavor.org [femaflavor.org]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Solubility of Thiogeraniol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, a monoterpenoid thiol, is a sulfur-containing organic compound with the chemical formula C10H18S. It is the sulfur analog of geraniol, where the hydroxyl group is replaced by a thiol group.[1] This structural change imparts unique physicochemical properties, including a characteristic odor profile that makes it a valuable ingredient in the fragrance industry.[1] Beyond its aromatic applications, this compound is of interest to researchers in drug development and other scientific fields due to the reactivity of its thiol group and its potential biological activities. A thorough understanding of its solubility in various solvents is critical for its formulation, application, and analysis.
This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, presents available quantitative data in a structured format, and details a general experimental protocol for determining its solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18S | [1] |
| Molecular Weight | 170.32 g/mol | |
| Appearance | Yellow to orange clear liquid | |
| Boiling Point | 58.00 °C @ 0.35 mm Hg | |
| LogP (o/w) | 4.617 (estimated) | [2] |
Solubility of this compound
Qualitative and Estimated Quantitative Data
-
Water: this compound has very low solubility in water. An estimated water solubility is 4.179 mg/L at 25 °C .[2] Another predicted value for its water solubility is 0.082 g/L . This low aqueous solubility is expected due to its predominantly nonpolar hydrocarbon structure.
-
Alcohols: this compound is described as being soluble in alcohol .[2] This is consistent with the "like dissolves like" principle, as the thiol group can engage in hydrogen bonding with the hydroxyl group of alcohols.
-
Common Organic Solvents: The structural analog of this compound, geraniol, is soluble in common organic solvents.[3][4][5][6][7] Given the structural similarity, it is highly probable that this compound is also soluble in a range of common organic solvents such as ethanol, propylene glycol, and various fragrance and pharmaceutical solvents. Thiols, in general, are less soluble in polar solvents than their alcohol counterparts due to weaker hydrogen bonding.[8][9]
Tabulated Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 25 | 4.179 mg/L | Estimated | [2] |
| Water | Not Specified | 0.082 g/L | Predicted | |
| Alcohol | Not Specified | Soluble | Qualitative | [2] |
Experimental Protocol for Solubility Determination
While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method for determining the solubility of a liquid in a liquid solvent can be adapted. The following protocol is based on the isothermal shake-flask method, a standard technique for solubility measurement.
Principle
A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (solute)
-
Solvent of interest (e.g., ethanol, propylene glycol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer if a suitable chromophore exists or can be derivatized).
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of this compound.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.
References
- 1. Buy this compound | 39067-80-6 [smolecule.com]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. Geraniol - Wikipedia [en.wikipedia.org]
- 4. CavacoPedia @ Cavac's Stuff [cavac.at]
- 5. supremepharmatech.com [supremepharmatech.com]
- 6. ddescholar.acemap.info [ddescholar.acemap.info]
- 7. chembk.com [chembk.com]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Thiogeraniol: Molecular Weight and Formula
This guide provides a focused overview of the fundamental molecular properties of thiogeraniol, a monoterpenoid and an organosulfur compound.[1] this compound is structurally derived from geraniol, with the hydroxyl group substituted by a thiol group. This substitution imparts distinct chemical properties and a characteristic aroma, making it a compound of interest in the flavor and fragrance industries.[1]
Molecular and Physical Properties
The essential molecular and physical characteristics of this compound are summarized below. These data are critical for researchers and drug development professionals in understanding its stoichiometry, reactivity, and behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C₁₀H₁₈S[1] |
| Molecular Weight | 170.32 g/mol [1][2] |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol |
| Synonyms | Geranyl mercaptan, (E)-3,7-Dimethylocta-2,6-diene-1-thiol[3] |
| Physical Description | Yellow to orange liquid[3] |
| Monoisotopic Mass | 170.11292175 Da |
Chemical Structure and Composition
The molecular formula C₁₀H₁₈S indicates that each molecule of this compound is composed of ten carbon atoms, eighteen hydrogen atoms, and one sulfur atom. The diagram below illustrates this elemental composition, which forms the basis of its chemical structure and reactivity.
Note: The experimental protocols for determining these properties are standard analytical chemistry techniques (such as mass spectrometry and elemental analysis) and are not detailed in the provided reference data. For specific experimental methodologies, researchers should consult primary analytical chemistry literature.
References
An In-depth Technical Guide to the Odor Profile of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, systematically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing monoterpenoid and a thiol analog of geraniol.[1][2] It is recognized for its potent and complex aroma, making it a significant compound in the flavor and fragrance industry.[3] This technical guide provides a comprehensive overview of the odor profile of this compound, including its chemical properties, sensory characteristics, and the underlying principles of its perception. The information is intended for researchers, scientists, and professionals involved in drug development and sensory science.
Chemical and Physical Properties
A foundational understanding of this compound's chemical and physical properties is essential for its application and study. These properties influence its volatility, stability, and interaction with olfactory receptors.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈S | [3] |
| Molecular Weight | 170.32 g/mol | [3] |
| CAS Number | 39067-80-6 | [4] |
| FEMA Number | 3472 | [4] |
| Appearance | Yellow to orange clear liquid | [4] |
| Boiling Point | 58 °C @ 0.35 mmHg | [4] |
| Flash Point | 127 °F (52.78 °C) | [4] |
| Solubility | Soluble in alcohol; water solubility estimated at 4.179 mg/L @ 25 °C | [4] |
Odor Profile: A Complex Sensory Experience
This compound possesses a multifaceted odor profile characterized by a combination of green, sulfurous, fruity, and minty notes. Its high odor strength necessitates evaluation in diluted solutions to appreciate its nuanced aroma fully.[4]
Qualitative Odor Descriptors
The sensory perception of this compound is rich and has been described using a variety of terms by perfumers and sensory scientists.
| Odor Descriptor | Description | Reference |
| Green | A primary and dominant note, suggesting fresh-cut grass or leaves. | [4] |
| Sulfurous | A characteristic note for a thiol, which can range from slightly pungent to more pronounced. | [4] |
| Fruity | Described with nuances of berry and rhubarb, adding a sweet and slightly tart dimension. | [4] |
| Citrus | A bright, zesty note that contributes to the freshness of the overall aroma. | [4] |
| Minty | A cool and refreshing undertone. | [4] |
| Catty | A subtle nuance, often associated with certain sulfur compounds, reminiscent of blackcurrant bud. | [4] |
Quantitative Sensory Data
Experimental Protocols for Sensory Evaluation
The evaluation of potent aroma compounds like this compound requires standardized and carefully controlled methodologies to ensure accurate and reproducible results. Gas Chromatography-Olfactometry (GC-O) is a key technique for this purpose.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific aroma qualities.[1]
A generalized GC-O protocol for the analysis of volatile sulfur compounds in a fragrance or flavor matrix would typically involve:
-
Sample Preparation: Dilution of the this compound sample in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC analysis and sensory perception. Headspace analysis, such as solid-phase microextraction (SPME), can also be employed to sample the volatile fraction above the liquid.
-
Gas Chromatography:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-Wax) is commonly used for the separation of volatile compounds.
-
Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.
-
-
Olfactometry:
-
Effluent Splitting: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.
-
Sniffing Port: The sniffing port is heated to prevent condensation and humidified air is added to the effluent to prevent nasal dehydration of the assessor.
-
Sensory Evaluation: A trained panel of assessors sniffs the effluent at the sniffing port and records the retention time, duration, intensity, and a descriptor for each detected odor.
-
-
Data Analysis: The olfactometric data is compiled into an aromagram, which is a chromatogram that displays the sensory information. This is then correlated with the data from the conventional detector to identify the compounds responsible for the specific odors.
Figure 1: Generalized workflow for GC-O analysis.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. ORs are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
For thiols, research suggests a specific mechanism involving metal ions. The human olfactory receptor OR2T11 has been identified as a receptor for low-molecular-weight thiols.[6] Studies have shown that the presence of copper ions (Cu²⁺) can significantly enhance the response of this receptor to thiols, suggesting that copper may act as a cofactor in the binding and activation process.[6] While the direct interaction of this compound with OR2T11 has not been explicitly documented in the reviewed literature, its structural similarity to other known ligands of this receptor makes it a plausible candidate for interaction.
The general signaling pathway for olfaction is as follows:
-
Odorant Binding: this compound binds to a specific olfactory receptor (potentially OR2T11).
-
G-protein Activation: The activated OR interacts with and activates a heterotrimeric G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels leads to depolarization of the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
Figure 2: Olfactory signaling pathway for thiols.
Conclusion
This compound is a commercially important aroma chemical with a complex and potent odor profile. Its characteristic green, sulfurous, fruity, and minty notes make it a valuable ingredient in the creation of a wide range of fragrances and flavors. While its qualitative sensory attributes are well-documented, further research is needed to determine a precise odor threshold and to fully elucidate the specific olfactory receptors and molecular mechanisms involved in its perception. The methodologies and pathways described in this guide provide a framework for future investigations into this and other important sulfur-containing fragrance compounds.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 39067-80-6 [thegoodscentscompany.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Thiogeraniol from Geraniol
Introduction
Thiogeraniol, a monoterpenoid thiol, is a valuable compound in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. Its synthesis from the readily available starting material, geraniol, is a topic of significant interest for researchers and professionals in drug development and chemical manufacturing. This application note details a robust and scalable two-step protocol for the synthesis of this compound from geraniol. The described method involves the conversion of geraniol to a geranyl halide intermediate, followed by a reaction with thiourea and subsequent hydrolysis to yield the target thiol.
Overview of the Synthetic Route
The synthesis of this compound from geraniol can be efficiently achieved through a two-step process. The first step involves the conversion of the primary alcohol group of geraniol into a more reactive leaving group, typically a halide (chloride or bromide). This is followed by nucleophilic substitution with a sulfur source, such as thiourea, which upon hydrolysis, yields the desired this compound. This method offers advantages such as the use of readily available and cost-effective reagents, and it provides good overall yields.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of this compound from geraniol.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of this compound from geraniol via the geranyl halide intermediate.[1][2]
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Geraniol:Reagent) | Yield (%) | Purity (%) |
| 1a | Chlorination | Carbon Tetrachloride, Triphenylphosphine | - | 66 (reflux) | 1-2 | 1: (6-8 vol ratio CCl4), 1:1.3 PPh3 | - | - |
| 1b | Bromination | Carbon Tetrabromide, Triphenylphosphine | Dry Dichloromethane | Room Temperature | 1 | 1:1.1 CBr4, 1:1.3 PPh3 | - | - |
| 2a | Thiol Synthesis (from Geranyl Chloride) | Thiourea, Sodium Hydroxide | 95% Ethanol | Reflux | 20-30 | 1:1.0-1.05 Thiourea, 1:1.4-1.6 NaOH | High | >95 |
| 2b | Thiol Synthesis (from Geranyl Bromide) | Thiourea, Sodium Hydroxide | 95% Ethanol | Reflux | 6-10 | 1:1.0-1.05 Thiourea, 1:1.4-1.6 NaOH | High | >95 |
Experimental Protocols
Materials and Equipment:
-
Geraniol (98% purity)
-
Carbon tetrachloride (anhydrous)
-
Carbon tetrabromide
-
Triphenylphosphine (dry)
-
Dichloromethane (dry)
-
Tetrahydrofuran (dry)
-
n-Hexane or Petroleum ether
-
Thiourea
-
95% Ethanol
-
Sodium hydroxide or Potassium hydroxide
-
Hydrochloric acid or Sulfuric acid (for neutralization)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for rectification under reduced pressure
-
Standard laboratory glassware
Protocol 1: Synthesis of Geranyl Bromide (Step 1b)
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.42 g (0.1 mol) of geraniol and 36.04 g (0.11 mol) of carbon tetrabromide in 200 mL of dry dichloromethane.[1][2]
-
Addition of Triphenylphosphine: While stirring the solution at room temperature, add 34.09 g (0.13 mol) of triphenylphosphine in four portions over 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.[1][2]
-
Work-up:
-
Add 400 mL of n-hexane or petroleum ether to the reaction mixture and continue stirring for 10 minutes to precipitate triphenylphosphine oxide.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification: Purify the crude geranyl bromide by rectification under reduced pressure to obtain the pure product.
Protocol 2: Synthesis of this compound from Geranyl Bromide (Step 2b)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix the geranyl bromide obtained from Protocol 1 with thiourea in 95% ethanol. The molar ratio of geranyl bromide to thiourea should be approximately 1:1.0 to 1:1.05, and the volume ratio of geranyl bromide to 95% ethanol should be between 1:4 and 1:6.[1][2]
-
Reflux: Heat the mixture to reflux and maintain the reflux for 6-10 hours.[2]
-
Hydrolysis:
-
After the reflux period, cool the reaction mixture.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide. The molar ratio of the starting geranyl bromide to the base should be between 1:1.4 and 1:1.6.[1]
-
Heat the mixture again to reflux to hydrolyze the isothiouronium salt intermediate.
-
-
Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding an acid (e.g., dilute HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude this compound by rectification under reduced pressure to obtain the final product with a purity of >95%.[1][2]
Alternative Synthetic Route: Mitsunobu Reaction
An alternative method for the synthesis of this compound involves a Mitsunobu-type reaction. Geraniol reacts with thioacetic acid under these conditions to form a thioacetate intermediate.[3][4] This intermediate is then reduced, typically with lithium aluminum hydride (LiAlH₄), to yield this compound.[3][4] This method proceeds with an inversion of configuration at the reacting center.
Signaling Pathway Diagram (Conceptual Reaction Pathway)
Caption: Conceptual reaction pathways for the synthesis of this compound from geraniol.
Conclusion
The synthesis of this compound from geraniol is a well-established process with multiple effective routes. The two-step halogenation-thiolation protocol is particularly suited for larger-scale synthesis due to the accessibility and low cost of the reagents, and it provides high yields of the final product. The provided protocols offer a detailed guide for researchers and professionals to successfully synthesize this compound for various applications. Proper handling of reagents and adherence to safety protocols are essential for all experimental procedures.
References
- 1. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Analytical Detection of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes for the detection and quantification of thiogeraniol, a volatile monoterpenoid thiol. Given the analytical challenges associated with thiols—namely their reactivity, volatility, and presence at trace levels—this guide focuses on two primary, high-sensitivity chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The protocols described herein are based on established methods for analogous volatile thiols and serve as a comprehensive framework for method development and validation.
Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method is designed for the analysis of volatile compounds and is ideal for this compound. To overcome the inherent reactivity and improve chromatographic performance, a sample preparation strategy involving headspace solid-phase microextraction (HS-SPME) combined with derivatization is employed. This compound is converted to a more stable, less volatile derivative, which is then thermally desorbed from the SPME fiber into the GC-MS system. Quantification is achieved using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][2]
Experimental Protocol
2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Geraniol-d6 or a structurally similar deuterated thiol)
-
Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr) solution
-
Solvents: Dichloromethane, Hexane (GC grade)[2]
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH) solution
-
Phosphate buffer
-
SPME Fibers: e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
2.2. Sample Preparation: Headspace SPME with Extractive Alkylation
-
Sample Collection: Place 10 mL of the liquid sample (e.g., beverage, diluted biological fluid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.
-
pH Adjustment & Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace. Adjust the sample pH using phosphate buffer as required by the specific matrix.
-
Derivatization: Add the PFBBr derivatizing agent. The reaction converts the thiol group (-SH) into a stable thioether, making it amenable to GC analysis.[1]
-
Incubation and Extraction: Seal the vial immediately. Place it in a heated autosampler tray or water bath (e.g., at 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration and derivatization. Following incubation, expose the SPME fiber to the headspace of the sample for a fixed time (e.g., 30 minutes) to adsorb the derivatized analytes.[3]
2.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Single Quadrupole MS
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
SPME Desorption: The fiber is desorbed in the injector for 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for quantitative analysis. Specific ions for this compound and its derivative would need to be determined by analyzing the pure standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
2.4. Data Analysis and Quantification
-
Identify the derivatized this compound peak based on its retention time and characteristic mass ions.
-
Quantify using a calibration curve generated by analyzing standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Workflow Diagram
References
Application Notes and Protocols for the Gas Chromatography Analysis of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is a volatile organosulfur compound and an analogue of geraniol where the hydroxyl group is replaced by a thiol group.[1] It is primarily utilized as a flavor and fragrance agent, valued for its unique green and fruity aroma.[2][3] Accurate and precise analytical methods are essential for the quality control of this compound in raw materials and finished products. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the premier technique for the analysis of this volatile compound. This document provides detailed application notes and protocols for the GC analysis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC analysis of this compound. These values are essential for method development, compound identification, and quantification.
Table 1: Predicted Kovats Retention Indices for this compound
| Analyte | Column Type | Kovats Retention Index (RI) |
| This compound | Standard Non-polar | 1276.7 |
| This compound | Standard Polar | 1559.2 |
| This compound | Semi-standard Non-polar | 1288.8 |
Kovats retention indices are system-independent constants derived from the retention times of n-alkanes, providing a more reliable method for compound identification than retention time alone.[1]
Table 2: Typical Method Parameters for Quantitative Analysis of Fragrance Components by GC-FID
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | [4] |
| Range | 20 - 120% of analytical concentration | [4] |
| Precision (%RSD) | < 1.0% | [4] |
| Intermediate Precision (%RSD) | < 0.5% | [4] |
| Recovery | 93 - 98% | [4] |
| Limit of Detection (LOD) | ~2 ng/mL | [4] |
| Limit of Quantitation (LOQ) | ~10 ng/mL | [4] |
Note: These are typical performance characteristics for a validated GC-FID method for a fragrance component and should be established specifically for this compound during method validation.
Experimental Protocols
This section details the methodologies for the qualitative and quantitative analysis of this compound by gas chromatography.
Protocol 1: Qualitative and Quantitative Analysis of this compound by GC-FID
Objective: To identify and quantify this compound in a sample matrix using a gas chromatograph with a flame ionization detector.
Materials:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Solvent: Hexane or ethanol, GC grade.[5]
-
This compound analytical standard: Purity ≥ 95%.
-
n-Alkanes standard mix: For determination of Kovats retention index.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a quality control (QC) sample from a separate stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dilute the sample with the chosen solvent to a concentration that falls within the calibration range. For example, a 1:100 or 1:1000 dilution is common for essential oils and fragrance concentrates.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
-
-
GC-FID Instrumental Conditions (Example):
-
Injector: Split/splitless, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Detector (FID): 280°C.
-
-
Analysis Sequence:
-
Inject the solvent blank to ensure no contamination.
-
Inject the n-alkanes standard to determine the retention times for calculating the Kovats index.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the QC sample.
-
Inject the prepared samples.
-
Re-inject a calibration standard periodically to check for instrument drift.
-
-
Data Analysis:
-
Identification: Compare the Kovats retention index of the peak in the sample chromatogram with the known value for this compound.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: Confirmatory Analysis of this compound by GC-MS
Objective: To confirm the identity of this compound using a gas chromatograph coupled to a mass spectrometer.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: As in Protocol 1.
-
Carrier Gas: Helium, high purity.
-
Solvent: As in Protocol 1.
-
This compound analytical standard.
-
Sample prepared as in Protocol 1.
Procedure:
-
GC-MS Instrumental Conditions (Example):
-
GC conditions: Use the same injector, column, and oven temperature program as in Protocol 1.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
-
Analysis:
-
Inject the prepared this compound standard.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identification: Compare the mass spectrum of the peak of interest in the sample chromatogram with the mass spectrum of the this compound standard and with library spectra. The predicted mass spectrum of this compound can be found in databases such as the Human Metabolome Database.
-
Visualizations
The following diagrams illustrate the experimental workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Caption: Logical workflow for impurity profiling of this compound.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. This compound, 39067-80-6 [perflavory.com]
- 4. Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography (GC) 용매 [sigmaaldrich.com]
Thiogeraniol: A Versatile Monoterpene Thiol Precursor in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Thiogeraniol, a sulfur-containing acyclic monoterpenoid, is emerging as a versatile and valuable precursor in organic synthesis. Its unique structure, featuring a reactive thiol group and two carbon-carbon double bonds, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a diverse range of molecules. These include novel fragrance compounds, chiral ligands for asymmetric catalysis, and potentially bioactive molecules with therapeutic applications. This document provides an in-depth overview of this compound's applications, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of this compound
The most common and economically viable route to this compound begins with the readily available monoterpene alcohol, geraniol. The synthesis is typically a two-step process involving the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a sulfur source.
Synthetic Pathways to this compound
Two primary methods for the synthesis of this compound from geraniol are outlined below. The choice of method may depend on the desired scale, available reagents, and safety considerations.
Method A: From Geranyl Halide via Thiourea
This widely reported method involves the conversion of geraniol to a geranyl halide (chloride or bromide), which is then reacted with thiourea, followed by hydrolysis.
Method B: From Geranyl Halide via Sodium Hydrosulfide
An alternative route involves the direct reaction of a geranyl halide with a sulfur nucleophile like sodium hydrosulfide.
Quantitative Data for this compound Synthesis
| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |
| A | Geraniol | CCl4, PPh3; Thiourea, NaOH | Carbon tetrachloride, Ethanol | 1-2 h (halogenation), 20-30 h (thiolation) | Not specified | --INVALID-LINK-- |
| A | Geraniol | CBr4, PPh3; Thiourea, NaOH | Organic solvent, Ethanol | Not specified (halogenation), 6-10 h (thiolation) | Not specified | --INVALID-LINK-- |
| B | Geranyl Bromide | NaSH | Not specified | Not specified | Not specified | [1] |
Experimental Protocols for this compound Synthesis
Protocol 1: Synthesis of this compound via Geranyl Chloride and Thiourea (Based on --INVALID-LINK--)
Step 1: Synthesis of Geranyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix anhydrous carbon tetrachloride and dry geraniol (volume ratio of 6-8:1).
-
Add dry triphenylphosphine (1.1-1.3 molar equivalents relative to geraniol).
-
Heat the mixture to reflux (approx. 66°C) and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent and stir for 10-20 minutes to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain geranyl chloride.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine geranyl chloride, thiourea (1.0-1.05 molar equivalents relative to geranyl chloride), and 95% ethanol (volume ratio of 1:4-6 relative to geranyl chloride).
-
Heat the mixture to reflux and stir for 20-30 hours.
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide or potassium hydroxide (1.4-1.6 molar equivalents relative to geranyl chloride).
-
Continue to reflux for an additional period to hydrolyze the isothiouronium salt.
-
After cooling, neutralize the mixture with concentrated hydrochloric acid or sulfuric acid.
-
Extract the product with a suitable organic solvent (e.g., n-hexane, diethyl ether, or ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
This compound as a Precursor for Thioethers via Thiol-Ene Reaction
The presence of both thiol and alkene functionalities makes this compound an ideal substrate for the thiol-ene reaction, a powerful "click chemistry" transformation that allows for the efficient and regioselective formation of thioethers.[2] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophiles/bases, and it proceeds with anti-Markovnikov selectivity.[2]
General Thiol-Ene Reaction Workflow
The thiol-ene reaction provides a straightforward method for carbon-sulfur bond formation, enabling the synthesis of a wide array of this compound derivatives.
Caption: General workflow for the synthesis of thioethers from this compound via the thiol-ene reaction.
Protocol 2: Photoinitiated Radical Thiol-Ene Reaction of this compound with an Alkene (General Protocol)
This protocol is a general guideline and should be optimized for specific alkene substrates.
-
In a quartz reaction vessel, dissolve this compound (1.0 eq.), the desired alkene (1.1 eq.), and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 eq.) in an appropriate solvent (e.g., THF, methanol).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired thioether.
This compound in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Monoterpene thiols, in general, are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis.[3][4] The inherent chirality of many monoterpenes can be transferred to the ligand structure, which in turn can induce high enantioselectivity in metal-catalyzed reactions. While specific examples detailing the use of this compound for this purpose are not abundant in the literature, its structure lends itself to the creation of novel P,N or S,N-type ligands.
Conceptual Pathway for Chiral Ligand Synthesis from this compound
A hypothetical pathway for the synthesis of a chiral P,S-type ligand from this compound is presented below. This would involve the selective modification of one of the double bonds to introduce a phosphine moiety, while the thiol group provides a soft donor atom for metal coordination.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Thiogeraniol for Grapefruit Aroma Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol is a potent, sulfur-containing monoterpenoid recognized for its significant contribution to green, citrus, and tropical fruit aromas. Its characteristic sulfuric and grapefruit-like notes, with nuances of blackcurrant, make it a valuable component in the flavor and fragrance industry for creating realistic and impactful citrus profiles, particularly grapefruit.[1] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound for the development of authentic grapefruit aromas.
The characteristic aroma of grapefruit is largely attributed to sulfur-containing compounds, most notably 1-p-menthene-8-thiol (grapefruit mercaptan) and 4-mercapto-4-methylpentan-2-one.[2][3][4] While structurally distinct, this compound imparts a similar sensory experience, making it a crucial tool for flavorists. Understanding its chemical properties, sensory thresholds, and interactions with other aroma compounds is key to its effective application.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [4][5] |
| Synonyms | Geranyl mercaptan | [5] |
| FEMA Number | 3472 | [5] |
| CAS Number | 39067-80-6 | [1] |
| Molecular Formula | C10H18S | [5] |
| Molecular Weight | 170.32 g/mol | [5] |
| Appearance | Yellow to orange clear liquid | [5] |
| Odor Profile | Green, sulfurous, fruity, berry, rhubarb, citrus, minty, catty | [6] |
| Taste Profile (at 0.50 ppm) | Minty, fruity, with green citrus fruity nuances | [1] |
| Recommended Usage (Fragrance) | Up to 0.0100% in concentrate | [1][4] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
Key Grapefruit Aroma Compounds
A successful grapefruit aroma reconstitution relies on a synergistic blend of key odorants. Besides this compound, the following compounds are crucial for achieving a well-rounded and authentic grapefruit profile.
| Compound | Odor Descriptor | Reference |
| 1-p-Menthene-8-thiol | Grapefruit, sulfurous | [2][3] |
| 4-Mercapto-4-methylpentan-2-one | Catty, blackcurrant-like, sulfurous | [2][3] |
| Nootkatone | Grapefruit, woody, citrus | |
| (S)-Ethyl 2-methylbutanoate | Fruity | [2][4] |
| Ethyl 2-methylpropanoate | Fruity | [2][4] |
| Ethyl butanoate | Fruity | [2][4] |
| (Z)-3-Hexenal | Grassy, green | [2][4] |
| Limonene | Citrus, fresh | |
| alpha-Pinene | Piney, fresh |
Experimental Protocols
Protocol for Grapefruit Aroma Reconstitution
This protocol outlines the steps for creating a model grapefruit aroma to study the contribution of this compound.
Objective: To create a simplified grapefruit aroma base and evaluate the sensory impact of adding this compound.
Materials:
-
A base solution (e.g., deionized water, or a 5% ethanol in water solution).
-
Stock solutions of key grapefruit aroma compounds (see Table above) in ethanol.
-
Stock solution of this compound in ethanol (e.g., 0.1% and 0.01%).
-
Glass vials with PTFE-lined caps.
-
Pipettes.
Procedure:
-
Prepare the Grapefruit Base: In a glass vial, combine the stock solutions of the key grapefruit aroma compounds (excluding this compound) in the base solution. The concentrations should be guided by published data on their natural occurrence in grapefruit juice.
-
Prepare the Test Samples:
-
Control: A vial containing only the grapefruit base.
-
Test Sample 1: To a vial of the grapefruit base, add a specific concentration of the this compound stock solution (e.g., to achieve a final concentration of 0.01 ppm).
-
Test Sample 2: Prepare another test sample with a different concentration of this compound (e.g., 0.05 ppm).
-
-
Equilibration: Cap the vials and allow them to equilibrate for at least 30 minutes at room temperature before sensory evaluation.
Protocol for Sensory Evaluation: Triangle Test
This protocol is designed to determine if there is a perceivable difference between the grapefruit aroma with and without this compound.
Objective: To determine if the addition of this compound to a grapefruit aroma base creates a sensorially perceptible difference.
Materials:
-
Control and Test Samples from the reconstitution protocol.
-
Sensory booths with controlled lighting and ventilation.
-
Odor-free sample cups labeled with random 3-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
A panel of at least 15-20 trained or consumer panelists.
Procedure:
-
Sample Preparation: For each panelist, present three samples in a randomized order. Two samples will be identical (e.g., both control), and one will be different (the test sample with this compound). There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).
-
Panelist Instructions: Instruct panelists to sniff each sample from left to right and identify the "odd" or "different" sample.
-
Data Collection: Record the responses of each panelist.
-
Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.
Protocol for Quantitative Descriptive Analysis (QDA)
This protocol is used to characterize and quantify the specific sensory attributes of the grapefruit aroma with this compound.
Objective: To describe and quantify the sensory characteristics of a grapefruit aroma containing this compound.
Materials:
-
Control and Test Samples.
-
A panel of 8-12 highly trained sensory panelists.
-
Sensory evaluation software or ballots with descriptive attribute scales (e.g., 15-cm line scales).
Procedure:
-
Lexicon Development: In initial sessions, have the trained panel develop a consensus lexicon of descriptive terms for the grapefruit aromas (e.g., "grapefruit peel," "sulfurous," "juicy," "green," "sweet," "bitter").
-
Panel Training: Train the panelists on the developed lexicon using reference standards for each attribute.
-
Sample Evaluation: Present the coded control and test samples to the panelists in a randomized order. Panelists will rate the intensity of each attribute for each sample on the provided scales.
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the attribute intensities between the samples.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the qualitative and quantitative analysis of this compound and other volatile compounds in a created grapefruit aroma.
Objective: To identify and quantify this compound and other key aroma compounds in a reconstituted grapefruit flavor.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Headspace autosampler (for beverage analysis).
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, DB-WAX).
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the aroma solution, add an internal standard (e.g., a compound not present in the sample with similar chemical properties).
-
Extract the solution with a non-polar solvent like dichloromethane or a mixture of pentane and diethyl ether.
-
Gently concentrate the organic extract under a stream of nitrogen.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data.
-
Quantify this compound and other key compounds by creating a calibration curve using the internal standard method.
Visualizations
Caption: Experimental workflow for evaluating this compound in a grapefruit aroma.
Caption: Olfactory signaling pathway for thiol compounds like this compound.
References
- 1. This compound, 39067-80-6 [perflavory.com]
- 2. femaflavor.org [femaflavor.org]
- 3. femaflavor.org [femaflavor.org]
- 4. This compound, 39067-80-6 [thegoodscentscompany.com]
- 5. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Comparative GC/MS Analysis of Citrus Essential Oils: Unveiling the Potential Benefits of Herb-Drug Interactions in Preventing Paracetamol-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiol-Containing Terpenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of thiol-containing terpenes, valuable compounds in the fields of flavor and fragrance, asymmetric synthesis, and pharmaceutical research. The methodologies outlined are based on established chemical and chemo-enzymatic strategies, offering a guide for the preparation of these potent organosulfur molecules.
Introduction
Thiol-containing terpenes, also known as terpene thiols or mercaptans, are a class of naturally occurring or synthetic compounds responsible for the characteristic aromas of many fruits, such as grapefruit.[1][2] Beyond their sensory properties, these molecules have gained significant attention for their applications as chiral auxiliaries in asymmetric synthesis, as ligands in metal catalysis, and for their potential biological activities, including antioxidant, antimicrobial, and anticoagulant properties.[3][4][5] The synthesis of these compounds can be approached through various routes, each with its own advantages in terms of stereoselectivity, regioselectivity, and yield.
This application note details several key synthetic strategies for the preparation of monoterpene thiols, including methods starting from alkenes, α,β-unsaturated carbonyl compounds, and alcohols.
I. Synthesis of Monoterpene Thiols from Alkenes
A common approach for the synthesis of terpene thiols involves the direct addition of a sulfur-containing nucleophile across a double bond of a terpene precursor.
A. Electrophilic Addition of Hydrogen Sulfide (H₂S)
The reaction of terpenes like limonene, α-pinene, and 3-carene with hydrogen sulfide in the presence of a Lewis acid catalyst can yield the corresponding thiols. However, this method can be prone to a lack of selectivity and skeletal rearrangements, particularly with bicyclic systems.[3][6]
Protocol 1: Synthesis of p-Menthene Thiols from Limonene
This protocol is a general representation based on the reaction of terpenes with H₂S and a Lewis acid.
Materials:
-
Limonene
-
Hydrogen Sulfide (H₂S) gas or a suitable source
-
Lewis Acid (e.g., Aluminum Chloride - AlCl₃ or Aluminum Bromide - AlBr₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve limonene in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Bubble H₂S gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired terpene thiols.
B. Ene Reaction with N-Sulfinylbenzenesulfonamide
A more regio- and stereoselective method for producing allylic terpene thiols involves an ene reaction with N-sulfinylbenzenesulfonamide, followed by reduction.[3][6]
Protocol 2: Synthesis of Allylic Terpene Thiols
Materials:
-
Terpene (e.g., α-pinene, β-pinene, 2-carene, 3-carene, α-thujene)
-
N-Sulfinylbenzenesulfonamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
-
Aqueous workup solutions (e.g., water, saturated aqueous Rochelle's salt)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Ene Reaction: In a suitable reaction vessel under an inert atmosphere, react the terpene with N-sulfinylbenzenesulfonamide. The reaction proceeds at the double bond to form an adduct with a migrated double bond to the α-position.[3][6]
-
Reduction: After the ene reaction is complete, carefully reduce the resulting adduct with LiAlH₄ in an anhydrous solvent like diethyl ether to yield the corresponding allylic thiol.[3][6]
-
Workup and Purification: Perform a standard aqueous workup, dry the organic phase, and purify the product by chromatography.
Quantitative Data for Synthesis of Allylic Terpene Thiols
| Starting Terpene | Product Thiol | Overall Yield (%) | Reference |
|---|---|---|---|
| α-Pinene | Pinene-derived allyl thiol | Not specified | [3] |
| β-Pinene | Pinene-derived allyl thiol | Not specified | [3] |
| 2-Carene | Carene-derived allyl thiol | Not specified | [3] |
| 3-Carene | Carene-derived allyl thiol | Not specified | [3] |
| α-Thujene | Thujene-derived allyl thiol | Not specified |[3] |
Note: Specific yields were not detailed in the provided search results but the method is described as efficient.
II. Synthesis from α,β-Unsaturated Carbonyl Compounds
The thia-Michael addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for synthesizing β-mercapto ketones and related structures.
Protocol 3: Synthesis of a Myrtenal-Based Hydroxythiol
This protocol describes a two-step synthesis starting from (-)-myrtenal.[3]
Materials:
-
(-)-Myrtenal
-
Benzylthiol
-
10% aqueous Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Diethyl ether (Et₂O)
-
Liquid Ammonia (for Birch reduction)
-
Sodium metal
Procedure:
-
Thia-Michael Addition:
-
Treat (-)-myrtenal with benzylthiol and 10% aqueous NaOH in THF at room temperature for 18 hours. This reaction yields the sulfide adduct.[3]
-
-
Reduction of the Carbonyl Group:
-
Reduce the resulting sulfide with LiAlH₄ in Et₂O to obtain the corresponding alcohol.[3]
-
-
Deprotection (Hydrogenolysis):
-
Hydrogenolyze the alcohol under Birch reduction conditions (sodium in liquid ammonia) to cleave the benzyl group and yield the final hydroxythiol.[3]
-
Quantitative Data for Myrtenal-Based Hydroxythiol Synthesis
| Step | Product | Yield (%) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|---|
| Thia-Michael Addition | Sulfide Adduct | 92 | 96 | [3] |
| Reduction | Alcohol Intermediate | 96 | - | [3] |
| Hydrogenolysis | Myrtenal-based Hydroxythiol | Not specified | - |[3] |
III. Synthesis from Alcohols via Thioacetates
Terpene alcohols can be converted to thiols through intermediate thioacetates. This is often achieved via a Mitsunobu reaction followed by hydrolysis or reduction.
Protocol 4: Synthesis of Thiogeraniol from Geraniol
This protocol outlines the conversion of geraniol to this compound.[3][6]
Materials:
-
Geraniol
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Mitsunobu Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve geraniol, thioacetic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C and slowly add DIAD or DEAD.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
This step forms the thioacetate of geraniol.
-
-
Reduction of Thioacetate:
-
Purification:
-
Purify the final product using column chromatography.
-
Quantitative Data for this compound Synthesis
| Step | Product | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Geranyl Thioacetate | Good | [3][6] |
| Reduction | this compound | 61 |[3][6] |
IV. Chemo-enzymatic Synthesis of α-Terpineol Thiols
This approach combines a chemical step to form a thioacetate followed by an enzymatic hydrolysis to yield the thiol.
Protocol 5: Chemo-enzymatic Synthesis of α-Terpineol Thiols
Materials:
-
(R,S)-α-terpineol
-
Thioacetic acid
-
Food-grade n-hexane
-
Pig Liver Esterase (PLE), non-immobilized
-
0.2 M Phosphate buffer (pH 8.0)
Procedure:
-
Thioacetate Formation:
-
React (R,S)-α-terpineol with thioacetic acid in n-hexane. The reaction should proceed for approximately 5 hours until the α-terpineol is completely consumed.[7]
-
-
Enzymatic Hydrolysis:
-
Product Isolation:
-
Isolate the resulting α-terpineol thiols.
-
Quantitative Data for Chemo-enzymatic Synthesis
| Step | Product | Yield (%) | Reference |
|---|
| Enzymatic Hydrolysis | α-Terpineol Thiols | 88 (optimal) |[7] |
Visualizations
General Synthetic Pathways for Monoterpene Thiols
Caption: Overview of synthetic routes to thiol-containing terpenes.
Experimental Workflow for Chemo-enzymatic Synthesis
Caption: Workflow for the chemo-enzymatic synthesis of α-terpineol thiols.
References
- 1. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Chemo-enzymatic synthesis of α-terpineol thioacetate and thiol derivatives and their use as flavouring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiogeraniol as a Chiral Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiogeraniol, the sulfur analogue of the naturally occurring chiral monoterpene alcohol geraniol, presents a promising yet underexplored scaffold for asymmetric synthesis. Its inherent chirality, derived from a readily available chiral pool, and the unique reactivity of the thiol group position it as a valuable building block for the synthesis of complex chiral molecules, including novel therapeutic agents. This document provides detailed application notes on the potential uses of this compound as a chiral auxiliary and outlines hypothetical experimental protocols for its application in asymmetric synthesis. While direct literature precedents for this compound in these roles are limited, the protocols are based on well-established methodologies for structurally similar chiral thiols. Furthermore, potential applications in drug discovery are discussed, drawing on the known biological activities of geraniol and other geranylated compounds.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive the development of novel and efficient methods for asymmetric synthesis. Chiral building blocks, derived from natural sources, are instrumental in this endeavor, providing a cost-effective and stereochemically defined starting point for the synthesis of complex molecules. This compound, (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is a chiral monoterpenoid that has garnered interest due to its structural similarity to geraniol, a compound with known biological activities. The presence of a thiol group offers a unique handle for various chemical transformations, making this compound a potentially versatile tool in the synthetic chemist's arsenal.
This document aims to bridge the current knowledge gap by providing detailed application notes and robust, albeit hypothetical, experimental protocols for the use of this compound as a chiral building block. These protocols are founded on established procedures for analogous chiral thiols and are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound.
Application Notes
This compound as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of this compound can be leveraged to control the stereochemical outcome of various carbon-carbon bond-forming reactions.
Potential Applications:
-
Asymmetric Michael Additions: this compound can be envisioned as a chiral auxiliary in the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The bulky and stereochemically defined nature of the this compound moiety can effectively shield one face of the enolate intermediate, leading to a high degree of diastereoselectivity.
-
Asymmetric Aldol Reactions: By attaching this compound to a ketone or an aldehyde, the resulting thioester or thioacetal can undergo diastereoselective aldol reactions. The chiral environment provided by the this compound auxiliary would dictate the facial selectivity of the enolate attack on the aldehyde.
-
Asymmetric Alkylations: Enolates derived from substrates bearing a this compound auxiliary are expected to exhibit high diastereoselectivity in alkylation reactions.
This compound Derivatives as Chiral Ligands in Asymmetric Catalysis
The thiol group of this compound can be readily functionalized to create bidentate or tridentate ligands for transition metal-catalyzed asymmetric reactions.
Potential Applications:
-
Asymmetric Hydrogenation: Chiral phosphine-thiol ligands derived from this compound could be employed in rhodium- or iridium-catalyzed asymmetric hydrogenations of prochiral olefins.
-
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the formation of stereogenic centers. Chiral ligands incorporating the this compound scaffold could induce high enantioselectivity in such transformations.
This compound as a Chiral Organocatalyst
While less common, chiral thiols can act as organocatalysts in certain reactions. The thiol group can participate in hydrogen bonding or act as a nucleophilic catalyst.
Potential Applications:
-
Michael Additions: this compound itself could potentially catalyze the conjugate addition of carbon nucleophiles to nitroalkenes or other Michael acceptors through the formation of a transient chiral intermediate.
This compound in the Synthesis of Biologically Active Molecules
Geraniol, the oxygen analogue of this compound, exhibits a range of biological activities, including antiproliferative effects on cancer cells.[1][2] It has been shown to modulate key signaling pathways, such as the PKC/ERK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[1][3] Furthermore, geranylated compounds have been identified with diverse biological functions.[4][5][6] This suggests that derivatives of this compound could also possess interesting pharmacological properties. The introduction of the sulfur atom may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced efficacy or novel biological activities.
Experimental Protocols (Hypothetical)
Note: The following protocols are hypothetical and based on established procedures for structurally analogous chiral thiols. Optimization of reaction conditions will be necessary for the successful application of this compound.
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone using a this compound-Derived Chiral Ligand
This protocol describes a hypothetical enantioselective Michael addition reaction using a chiral ligand derived from this compound.
Diagram of Experimental Workflow:
Caption: Workflow for the proposed asymmetric Michael addition.
Materials:
-
This compound
-
Appropriate functionalization reagents (e.g., 2-(diphenylphosphino)benzoic acid for ligand synthesis)
-
Metal salt (e.g., [Rh(cod)Cl]₂)
-
Cyclohexenone
-
Diethyl malonate
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., DBU)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Ligand Synthesis: Synthesize a bidentate P,S-ligand from this compound following a literature procedure for similar chiral thiols.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral this compound-derived ligand and the rhodium precursor in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add cyclohexenone and diethyl malonate.
-
Initiation: Add the base (e.g., DBU) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical based on analogous systems):
| Entry | Ligand Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | DBU | THF | 12 | >95 | >90 |
| 2 | 0.5 | DBU | THF | 24 | >90 | >85 |
Protocol 2: Asymmetric Aldol Reaction using this compound as a Chiral Auxiliary
This protocol outlines a hypothetical diastereoselective aldol reaction using this compound as a chiral auxiliary attached to a propionate group.
Diagram of Experimental Workflow:
Caption: Workflow for the proposed asymmetric aldol reaction.
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium
-
Diisopropylamine
-
Anhydrous solvent (e.g., THF)
-
Aldehyde (e.g., benzaldehyde)
-
Reagents for auxiliary cleavage (e.g., LiOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Substrate Synthesis: Prepare the thiogeranyl propionate by reacting this compound with propionyl chloride in the presence of a base (e.g., pyridine).
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to form LDA. Add the thiogeranyl propionate dropwise and stir for 1 hour to generate the lithium enolate.
-
Aldol Reaction: Add the aldehyde (e.g., benzaldehyde) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C until completion (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification of Adduct: Purify the crude aldol adduct by flash column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by hydrolysis (e.g., using LiOH in a THF/water mixture) to afford the chiral β-hydroxy acid.
-
Purification of Product: Purify the final product by chromatography or crystallization.
-
Analysis: Determine the yield and diastereomeric ratio of the aldol adduct by ¹H NMR analysis. Determine the enantiomeric excess of the final product by chiral HPLC analysis after conversion to a suitable derivative if necessary.
Quantitative Data (Hypothetical based on analogous systems):
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | PhCHO | >95:5 | >85 |
| 2 | i-PrCHO | >90:10 | >80 |
Potential Signaling Pathway Modulation by this compound Derivatives
Based on the known biological activities of geraniol, derivatives of this compound could potentially modulate similar signaling pathways implicated in cancer cell proliferation and survival.
Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action of this compound derivatives.
Conclusion
This compound holds significant potential as a chiral building block in asymmetric synthesis. Although direct applications are not yet widely reported in the literature, its structural similarity to other well-studied chiral thiols suggests its utility as a chiral auxiliary, ligand, and potentially as an organocatalyst. The hypothetical protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic applications of this promising chiral molecule. Furthermore, the known biological activities of geraniol and related compounds suggest that this compound derivatives could be valuable leads in drug discovery programs, particularly in the development of novel anticancer agents. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in the field of stereoselective synthesis and medicinal chemistry.
References
- 1. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and cytotoxic activities of C-Geranylated flavonoids from Paulownia tomentosa Steud. Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and biological characterization of geranylated RNA in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, with the IUPAC name (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is the thiol analogue of the naturally occurring monoterpenoid geraniol. Its unique chemical structure, featuring a reactive thiol group and two carbon-carbon double bonds, makes it a compound of interest in flavor and fragrance chemistry, as well as a potential building block in organic synthesis and drug development. Accurate structural elucidation and purity assessment are paramount for its application in these fields. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the comprehensive characterization of this compound.
Spectroscopic Data of this compound
The following tables are provided as templates for the recording of experimental data. Expected chemical shift and frequency ranges are included based on the known structure of this compound and general spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data for this compound
(Data to be populated with experimental results. Expected chemical shifts are estimated based on analogous structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -SH | 1.0 - 2.0 | Triplet (t) | |
| -CH ₂-SH | 3.1 - 3.3 | Doublet of triplets (dt) | |
| =CH -CH₂-SH | 5.2 - 5.4 | Triplet of triplets (tt) | |
| =C-CH ₃ | 1.6 - 1.8 | Singlet (s) | |
| -CH ₂-CH₂- | 2.0 - 2.2 | Quartet (q) | |
| =CH - | 5.0 - 5.2 | Triplet (t) | |
| =C(CH ₃)₂ | 1.5 - 1.7 | Singlet (s) | |
| =C(CH₃)CH ₃ | 1.5 - 1.7 | Singlet (s) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
(Data to be populated with experimental results. Expected chemical shifts are estimated based on analogous structures.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C H₂-SH | 20 - 30 |
| =C H-CH₂-SH | 120 - 125 |
| =C -CH₃ | 135 - 140 |
| -C H₂-CH₂- | 35 - 45 |
| -CH₂-C H₂- | 25 - 35 |
| =C H- | 120 - 125 |
| =C (CH₃)₂ | 130 - 135 |
| =C-C H₃ | 15 - 25 |
| =C(C H₃)₂ (allylic) | 15 - 25 |
| =C(C H₃)₂ (vinylic) | 15 - 25 |
Table 3: IR Spectroscopic Data for this compound
(Data to be populated with experimental results. Expected frequencies are based on characteristic functional group absorptions.)
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2550 | S-H stretch | Thiol |
| ~3020 | =C-H stretch | Alkene |
| 2850-2970 | C-H stretch | Alkane |
| ~1670 | C=C stretch | Alkene |
| ~1450 | C-H bend | Alkane |
| ~830 | =C-H bend | Alkene |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Materials: this compound, deuterated chloroform (CDCl₃) or other suitable deuterated solvent, 5 mm NMR tubes, Pasteur pipettes, glass wool.
-
Procedure:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of this compound.
-
For ¹³C NMR, a higher concentration is recommended; use 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃. Ensure the solvent is free of water and other impurities.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely.
-
2. Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Materials: this compound, solvent for cleaning (e.g., isopropanol or acetone), lint-free wipes.
-
Procedure:
-
Ensure the ATR crystal is clean and dry. Record a background spectrum of the clean, empty crystal.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
2. Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Acquisition and Analysis:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Assign the observed bands to the corresponding functional group vibrations (e.g., S-H stretch, C=C stretch, C-H stretch).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Application Notes and Protocols for the Quantification of Thiogeraniol in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is a volatile monoterpenoid thiol known for its characteristic aroma, contributing to the scent profile of various products in the fragrance, flavor, and cosmetic industries.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. Due to its reactive thiol group and volatility, specialized analytical methods are required for its precise measurement in complex mixtures.[1][2]
These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
General Considerations for Sample Handling and Preparation
Due to the susceptibility of thiols to oxidation, proper sample handling is critical to ensure accurate quantification.[3]
-
Sample Collection and Storage: Samples should be collected in airtight, glass containers to prevent the loss of volatile this compound and minimize contamination.[4] It is recommended to store samples at -20°C in a nitrogen-filled vial until analysis to inhibit oxidative degradation.[3]
-
Sample Preparation: The goal of sample preparation is to extract this compound from the sample matrix and concentrate it for analysis, while removing interfering substances.[5][6] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME).[5][7] The selection of the appropriate technique depends on the nature of the sample matrix. For volatile compounds like this compound in a liquid matrix, HS-SPME is often a preferred solvent-less method.[5][7]
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[4][8] To improve the volatility and thermal stability of this compound, derivatization of the thiol group is often necessary.[4]
Experimental Protocol: GC-MS with Derivatization
This protocol outlines the quantification of this compound using headspace solid-phase microextraction (HS-SPME) for sample extraction, followed by on-fiber derivatization and GC-MS analysis.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Internal Standard (IS): 2-Phenylethanethiol or an isotopically labeled this compound (if available)[9]
-
Derivatizing Agent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[7]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (e.g., 1000 µg/mL) in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into the matrix of interest (or a surrogate matrix).
-
Sample Preparation:
-
Place 5 mL of the liquid sample (or a known weight of a solid sample dissolved/suspended in 5 mL of deionized water) into a 20 mL headspace vial.
-
Add NaCl to saturate the solution (approximately 1.5 g).
-
Spike with the internal standard solution to achieve a final concentration within the calibration range.
-
Immediately seal the vial with a magnetic screw cap.
-
3. HS-SPME and Derivatization:
-
Place the vial in a heating block or water bath at 60°C.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes with agitation.[7]
-
Retract the fiber and immediately expose it to the headspace of a vial containing the derivatizing agent (MTBSTFA with 1% TBDMCS) for 5 minutes at 60°C.
4. GC-MS Analysis:
-
Immediately after derivatization, insert the SPME fiber into the GC inlet for thermal desorption.
-
Perform the analysis using the parameters outlined in Table 1.
Table 1: GC-MS Instrumental Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (desorption for 2 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| m/z for this compound derivative | To be determined by analyzing a derivatized standard |
| m/z for IS derivative | To be determined by analyzing a derivatized standard |
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method 2: Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and selectivity and is particularly suitable for analyzing this compound in complex matrices, especially when the compound is less volatile or present at trace levels.[2] Derivatization is often employed to enhance ionization efficiency and chromatographic retention.[10][11]
Experimental Protocol: HPLC-MS/MS with Derivatization
This protocol describes the quantification of this compound using derivatization with 4,4'-dithiodipyridine (DTDP) followed by HPLC-MS/MS analysis.[10][11]
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Internal Standard (IS): 2-Phenylethanethiol or an isotopically labeled this compound[9]
-
Derivatizing Agent: 4,4'-dithiodipyridine (DTDP)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
Deionized water
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (e.g., 1000 µg/mL) in methanol.
-
Calibration Standards: Prepare a series of calibration standards in the appropriate matrix.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample (or an extract of a solid sample), add 50 µL of the internal standard solution.
-
Add 100 µL of a 10 mM DTDP solution in acetonitrile.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature in the dark.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
3. HPLC-MS/MS Analysis:
-
Perform the analysis using the parameters outlined in Table 2. The mass transitions for the this compound-DTDP derivative and the internal standard-DTDP derivative will need to be optimized by infusing the derivatized standards into the mass spectrometer.
Table 2: HPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Value |
| High-Performance Liquid Chromatograph | |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for this compound-DTDP and IS-DTDP adducts |
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
The quantitative data obtained from either method should be summarized in a clear and structured table for easy comparison.
Table 3: Example of Quantitative Data Summary for this compound
| Sample ID | Method | Concentration (µg/mL or µg/g) | Standard Deviation | % Recovery (for spiked samples) |
| Sample A | GC-MS | 15.2 | 0.8 | 98.5 |
| Sample B | GC-MS | 22.7 | 1.1 | 101.2 |
| Sample C | HPLC-MS/MS | 12.5 | 0.5 | 99.1 |
| Sample D | HPLC-MS/MS | 19.8 | 0.9 | 97.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
References
- 1. This compound, 39067-80-6 [thegoodscentscompany.com]
- 2. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. tips.sums.ac.ir [tips.sums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. research.unipd.it [research.unipd.it]
- 11. A novel HPLC-MS/MS approach for the identification of biological thiols in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thiogeraniol Synthesis Technical Support Center
Welcome to the technical support center for thiogeraniol synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is primarily synthesized from geraniol, a readily available monoterpenoid. The most common methods include:
-
Two-Step Halogenation and Substitution: This involves the conversion of geraniol to a geranyl halide (chloride or bromide), followed by a reaction with a sulfur nucleophile like thiourea and subsequent hydrolysis.[1][2]
-
Mitsunobu-type Reaction: This route involves the direct reaction of geraniol with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate, which is then hydrolyzed to yield this compound.[3][4]
-
Reaction via Nerol: A similar monoterpene, nerol, can be converted to neryl bromide and then reacted with sodium hydrosulfide (NaSH) to produce the corresponding thiol.[3][5]
Q2: I am getting a low yield. What are the potential causes and solutions?
A2: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common issues and troubleshooting steps:
-
Incomplete Halogenation: In the two-step method, the initial conversion of geraniol to geranyl halide must be efficient. Ensure your halogenating agents (e.g., triphenylphosphine with CCl₄ or CBr₄) are pure and the reaction conditions (temperature, time) are optimal.[1][2]
-
Side Reactions: The reaction of geranyl bromide with sodium hydrosulfide can be slow and result in low yields due to the immiscibility of the reactants (an inhomogeneous reaction)[1]. Using thiourea followed by hydrolysis is often a more robust method.
-
Thiol Oxidation: Thiols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides and reduce the yield of the desired monomeric thiol. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification.
-
Purification Losses: this compound is typically purified by vacuum distillation (rectification)[1][2]. Significant product loss can occur if the distillation setup is not efficient or if the compound decomposes at high temperatures. Ensure a good vacuum and carefully control the temperature.
Q3: What are the key differences between using geranyl chloride and geranyl bromide in the thiourea route?
A3: The choice of geranyl halide affects reaction times. The reflux reaction with thiourea is significantly faster when starting from geranyl bromide (6-10 hours) compared to geranyl chloride (20-30 hours).[2] This is due to the better leaving group ability of bromide compared to chloride.
Q4: How can I effectively purify the final this compound product?
A4: The most commonly cited method for purifying this compound is rectification under reduced pressure (vacuum distillation).[1][2]
-
Problem: Thiols can oxidize to disulfides.
-
Solution: While working under inert gas is ideal, minimizing air exposure during workup and purification is critical.[6]
-
Problem: Co-elution with byproducts during column chromatography.
-
Solution: If distillation is not feasible or sufficient, column chromatography can be attempted. However, byproducts, especially from reagents like Lawesson's reagent (if used), can be difficult to separate.[7] Using alternative stationary phases like alumina might be helpful.[7] The primary purification method described in successful patent literature remains vacuum distillation.[1][2]
Troubleshooting Guide: Diagnosing Synthesis Issues
This logical workflow can help you pinpoint issues in your this compound synthesis experiment.
Caption: Troubleshooting workflow for this compound synthesis.
Quantitative Data Summary
The yield of this compound is highly dependent on the synthetic route and specific reaction conditions. The table below summarizes reported yields from various methods.
| Starting Material | Intermediate | Reagents | Reported Yield | Reference |
| Geraniol | Geranyl Bromide | 1. CBr₄, PPh₃2. Thiourea, then KOH | 56% | [1] |
| Geraniol | Geranyl Bromide | 1. CBr₄, PPh₃2. Thiourea, then KOH | 54% | [2] |
| Geraniol | Geranyl Bromide | 1. CBr₄, PPh₃2. Thiourea, then KOH/H₂SO₄ | 48.5% | [1][2] |
| Geraniol | Geranyl Thioacetate | Thioacetic Acid (Mitsunobu) | 61% (from thioacetate) | [3][4] |
| Nerol | Neryl Bromide | 1. PBr₃2. NaSH | 57% (overall from nerol) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol via Geranyl Bromide
This protocol is adapted from patent literature and represents a common method for synthesis.[1][2]
Caption: Experimental workflow for this compound synthesis.
Detailed Methodology:
-
Halogenation of Geraniol:
-
In a suitable reaction vessel, mix dry geraniol, carbon tetrabromide (CBr₄), and an organic solvent (e.g., n-hexane).
-
Add dry triphenylphosphine portion-wise while stirring. The molar ratio of triphenylphosphine to geraniol should be approximately 1.1-1.3 : 1.[2]
-
Continue stirring at room temperature for 1-2 hours.[1]
-
After the reaction, filter the mixture to remove the precipitated triphenylphosphine oxide.
-
The filtrate is concentrated under reduced pressure, and the residue (crude geranyl bromide) is purified by vacuum distillation.
-
-
Synthesis of this compound:
-
Combine the purified geranyl bromide, thiourea, and 95% ethanol in a flask. The molar ratio of geranyl bromide to thiourea should be approximately 1 : 1.0-1.05.[1][2]
-
Heat the mixture to reflux and maintain for 6-10 hours.[2]
-
Prepare a solution of potassium hydroxide (KOH) in water. The molar ratio of the starting geranyl bromide to KOH should be 1 : 1.4-1.6.[1]
-
Add the KOH solution to the reaction mixture and continue to reflux for another 3 hours to achieve hydrolysis.
-
Cool the reaction system to room temperature and carefully neutralize by adding concentrated acid (e.g., HCl or H₂SO₄) dropwise.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 80 mL).[1][2]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.
-
The final purification of the residue is performed by vacuum distillation to yield this compound.[1][2]
-
References
- 1. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Thiogeraniol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiogeraniol and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary synthesis routes?
This compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is the sulfur analog of geraniol where the hydroxyl group is replaced by a thiol group.[1] It is a monoterpenoid valued in the flavor and fragrance industry for its characteristic green and fruity notes.[2] The primary synthesis strategies begin with geraniol or its isomer, nerol, and typically involve a two-step process: conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a sulfur-containing reagent.[3][4]
Common synthesis routes include:
-
Via Geranyl Halide: Geraniol is first converted to geranyl chloride or bromide, which then reacts with a sulfur nucleophile like thiourea or sodium hydrosulfide.[5][6][7]
-
Via Mitsunobu Reaction: Geraniol reacts with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate, which is subsequently reduced to this compound.[3][4]
Troubleshooting Guide for Low Yields
Q2: My overall yield is low when synthesizing from geraniol via a geranyl halide intermediate. What are the critical steps to optimize?
This two-step process has distinct challenges in each stage. Low overall yield can often be traced to issues in either the initial halogenation or the subsequent thiolation.
-
Step 1: Halogenation of Geraniol
-
Issue: Incomplete conversion or formation of side products during the conversion of geraniol to geranyl chloride or bromide.
-
Solution: The choice of halogenating agent is critical. Using triphenylphosphine with carbon tetrachloride or carbon tetrabromide is a documented method.[5][6] It is crucial to ensure the alcohol is consumed completely to simplify purification. An excess of the phosphine reagent can help achieve this.[8] The reaction should be performed under anhydrous conditions, as water can react with the reagents. Purification of the intermediate geranyl halide, typically by vacuum distillation, is essential to remove triphenylphosphine oxide and other byproducts before proceeding.[5][8]
-
-
Step 2: Thiolation of Geranyl Halide
-
Issue: Low conversion of the geranyl halide to this compound or formation of dialkyl sulfide as a byproduct.
-
Solution: When using thiourea, the intermediate is an isothiouronium salt, which is then hydrolyzed with a base (like KOH or NaOH) to yield the thiol.[5][6] Reaction times can be long (6-10 hours for bromide, 20-30 hours for chloride), and ensuring complete reaction is key.[5] When using sodium hydrosulfide (NaSH), the high nucleophilicity of the resulting thiolate can lead to a side reaction with the starting geranyl halide to form a sulfide (R-S-R). Using a large excess of NaSH can help minimize this side reaction.[7]
-
Q3: I'm using the Mitsunobu reaction with thioacetic acid, but the yield of the thioacetate intermediate is poor. How can I improve it?
The Mitsunobu reaction is sensitive to several factors. Poor yields often stem from suboptimal reaction conditions.
-
Issue: Low conversion of geraniol to geranyl thioacetate.
-
Solution:
-
Reagent Quality: Ensure that the reagents, particularly the phosphine (e.g., triphenylphosphine) and the azodicarboxylate (e.g., DEAD or DIAD), are pure and dry.
-
Anhydrous Conditions: The reaction is highly sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction is exothermic. Add reagents slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent the formation of byproducts.
-
Order of Addition: A common procedure involves pre-mixing the geraniol and triphenylphosphine in an anhydrous solvent, followed by the slow addition of the azodicarboxylate, and finally the thioacetic acid.[3][4]
-
Q4: The final reduction of geranyl thioacetate with LiAlH₄ is giving a low yield. What could be the problem?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity requires careful handling.
-
Issue: Incomplete reduction or degradation of the product.
-
Solution:
-
Inert Atmosphere: Thiols are susceptible to oxidation.[9] The reduction must be carried out under a strict inert atmosphere (nitrogen or argon) using dry, degassed solvents to prevent the formation of disulfides.[4]
-
Temperature Control: The reaction of LiAlH₄ with the thioacetate can be vigorous. Add the LiAlH₄ portion-wise to a solution of the thioacetate at 0 °C to maintain control. After the addition, the reaction may be allowed to warm to room temperature to ensure completion.[3][4]
-
Work-up Procedure: Careful quenching of the excess LiAlH₄ is critical. This is typically done by slowly adding water, followed by a base solution (e.g., NaOH), at a low temperature.
-
Q5: My final this compound product is impure and I suspect it is oxidizing to form disulfides. How can I effectively purify and store it?
Thiols are notoriously prone to oxidation, which complicates purification and storage.[9][10][11]
-
Issue: Product impurity and degradation upon standing.
-
Solution:
-
Purification: The preferred method for purifying this compound is vacuum distillation.[5][6] This allows for separation from less volatile impurities at a lower temperature, minimizing thermal degradation. Column chromatography can also be used, but the prolonged exposure to air and silica gel can promote oxidation.
-
Preventing Oxidation: Whenever possible, handle the thiol under an inert atmosphere.[9] Use solvents that have been degassed (by bubbling with nitrogen or argon) to remove dissolved oxygen.
-
Storage: Store the purified this compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize oxidation and maintain its integrity over time.
-
Data on this compound Synthesis Yields
The following table summarizes yields reported for different synthetic routes to this compound and its isomer, thionerol.
| Starting Material | Synthesis Route | Key Reagents | Intermediate | Overall Yield | Reference |
| Geraniol | Halogenation -> Thiolation | CBr₄, PPh₃; Thiourea, KOH | Geranyl Bromide | 56% | [6] |
| Geraniol | Halogenation -> Thiolation | CCl₄, PPh₃; Thiourea, KOH | Geranyl Chloride | 44.6% | [5] |
| Geraniol | Mitsunobu -> Reduction | Thioacetic Acid, DEAD, PPh₃; LiAlH₄ | Geranyl Thioacetate | 61% | [3][4] |
| Nerol (Isomer) | Halogenation -> Thiolation | PBr₃; NaSH | Neryl Bromide | 57% (over 2 steps) | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from Geraniol via Geranyl Bromide [5][6]
Step A: Synthesis of Geranyl Bromide
-
In a reaction flask under a dry atmosphere, dissolve geraniol (1 equiv.) and carbon tetrabromide (1.1 equiv.) in a dry organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add triphenylphosphine (1.3 equiv.) in portions, keeping the temperature low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates the consumption of geraniol.
-
Add a non-polar solvent like n-hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with more n-hexane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure geranyl bromide.
Step B: Synthesis of this compound
-
In a round-bottom flask, combine geranyl bromide (1 equiv.), thiourea (1 equiv.), and 95% ethanol.
-
Heat the mixture to reflux and maintain for 8-10 hours.
-
Cool the reaction mixture and add an aqueous solution of potassium hydroxide (1.5 equiv.).
-
Heat the mixture to reflux again for 3 hours to hydrolyze the isothiouronium salt intermediate.
-
Cool the system to room temperature and carefully neutralize with an acid (e.g., HCl or H₂SO₄).
-
Extract the product into an organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis from Geraniol via Mitsunobu Reaction [3][4]
Step A: Synthesis of Geranyl Thioacetate
-
To a stirred solution of geraniol (1 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) (1.2 equiv.) dropwise.
-
After stirring for 15 minutes, add thioacetic acid (1.2 equiv.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the geranyl thioacetate.
Step B: Synthesis of this compound
-
Dissolve the purified geranyl thioacetate (1 equiv.) in anhydrous diethyl ether under an argon atmosphere and cool the solution to 0 °C.
-
Slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5 equiv.) in diethyl ether.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a white precipitate forms. Filter the mixture through celite, washing the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent at reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
Visualized Workflows and Logic
Caption: Workflow for this compound synthesis via a geranyl halide intermediate.
Caption: Workflow for this compound synthesis via the Mitsunobu reaction.
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Thiogeraniol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude thiogeraniol.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Question: I performed a synthesis of this compound followed by vacuum distillation, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Synthesis Reaction: The initial conversion of geraniol to a geranyl halide and subsequent reaction with thiourea may not have gone to completion.
-
Solution: Ensure all reagents are of high purity and anhydrous where necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of starting materials before proceeding with the work-up.
-
-
Suboptimal Distillation Conditions: Improper temperature and pressure during vacuum distillation can lead to product loss.
-
Solution: this compound has a boiling point of approximately 90°C at 12 mmHg.[1][2] Ensure your vacuum system can achieve and maintain a stable pressure in this range. A very high temperature can lead to decomposition, while a pressure that is not low enough will require higher temperatures, increasing the risk of degradation.
-
-
Product Loss During Work-up: this compound can be lost during the extraction and washing steps.
-
Solution: Use a separatory funnel for extractions and ensure complete phase separation. Minimize the number of extraction and washing steps. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
-
Side Reactions: The presence of impurities from the starting materials or side reactions during synthesis can consume the desired product.
-
Solution: Purify the starting geraniol if necessary. Control the reaction temperature to minimize the formation of byproducts.
-
Workflow for Troubleshooting Low Yield:
References
Technical Support Center: Thiogeraniol Stability Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of thiogeraniol under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic environments?
-
Thiol Group: Generally, thiol groups are more stable against oxidation at lower pH. At a pH of 5, for instance, a similar thiolated compound showed minimal degradation. This suggests that the thiol moiety of this compound is likely to be relatively stable under acidic conditions with respect to oxidation.
-
Terpenoid Backbone: The double bonds in the geraniol-like structure of this compound make it susceptible to acid-catalyzed reactions. Its alcohol analog, geraniol, is known to undergo various transformations in the presence of acid, including isomerization, cyclization, and dehydration. Therefore, the primary stability concern for this compound under acidic conditions is the alteration of its carbon skeleton rather than the oxidation of the thiol group.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: Based on the known acid-catalyzed reactions of geraniol, the following degradation products can be anticipated for this compound. The presence of a thiol group instead of a hydroxyl group may influence the reaction rates and product distribution.
-
Isomerization Products: this compound may isomerize to its structural isomers, thio-linalool and thio-nerol.
-
Cyclization Products: Intramolecular cyclization can lead to the formation of cyclic terpenoid thiols, such as α-terpineol thiol.
-
Hydration and Dehydration Products: Although less likely for the thiol group itself, the double bonds in the carbon chain could potentially undergo acid-catalyzed hydration. Dehydration of any resulting alcohol intermediates could also occur.
Q3: What factors can influence the rate of this compound degradation in acidic solutions?
A3: The rate of degradation is primarily influenced by:
-
pH: Lower pH (stronger acidity) will generally accelerate the rate of acid-catalyzed reactions.
-
Temperature: Higher temperatures will increase the rate of degradation.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of carbocation intermediates formed during acid catalysis, thereby affecting reaction pathways and rates.
-
Presence of Oxidizing Agents: While the thiol group is less prone to oxidation at low pH, the presence of strong oxidizing agents could lead to the formation of disulfides or sulfonic acids.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound under acidic conditions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Acid-catalyzed isomerization or cyclization of this compound. | 1. Confirm Identity: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks and compare them with potential degradation products (see FAQ 2). 2. Minimize Degradation: If the degradation is undesirable, consider adjusting the experimental conditions: * Increase the pH if the reaction chemistry allows. * Lower the reaction temperature. * Use an aprotic solvent if compatible with the experimental goals. |
| Loss of starting material (this compound) without corresponding product formation | Formation of volatile degradation products or non-UV active compounds. | 1. Headspace Analysis: If volatile products are suspected, perform headspace GC-MS analysis. 2. Alternative Detection: Use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in HPLC if the degradation products lack a chromophore. |
| Formation of a precipitate | Polymerization of this compound or its degradation products. | 1. Characterize Precipitate: Attempt to dissolve the precipitate in a suitable solvent and analyze by techniques like NMR or IR to understand its nature. 2. Modify Conditions: Lowering the concentration of this compound or the acid catalyst may reduce polymerization. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solutions: Prepare a series of acidic solutions at different pH values (e.g., pH 1, 3, and 5) using appropriate buffers or by diluting a strong acid (e.g., HCl).
-
Incubation: Add a known volume of the this compound stock solution to each acidic solution to achieve the desired final concentration. Incubate the samples at a controlled temperature (e.g., 40°C or 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH solution) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method with UV and/or MS detection to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate how results could be structured.
| pH | Temperature (°C) | Half-life (t½) in hours | Major Degradation Product(s) |
| 1 | 60 | 4.5 | α-Terpineol thiol, Thio-linalool |
| 3 | 60 | 18.2 | Thio-linalool |
| 5 | 60 | > 48 | Minor isomerization observed |
| 3 | 40 | 35.8 | Thio-linalool |
Visualizations
Potential Acid-Catalyzed Degradation Pathway of this compound
Caption: Predicted degradation pathway of this compound under acidic conditions.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Thiogeraniol Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of thiogeraniol during storage and experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noticeable change in odor (less floral, more sulfurous) | Oxidation of this compound to disulfides or other sulfur compounds. | 1. Immediately blanket the container with an inert gas (Nitrogen or Argon). 2. Store at or below the recommended temperature (-20°C for long-term). 3. Verify the integrity of the container seal. 4. Perform a purity analysis (e.g., GC-MS) to quantify the level of degradation. |
| Appearance of a white precipitate or cloudiness in the liquid | Formation of insoluble oxidation products, such as disulfides. | 1. Centrifuge a small aliquot to attempt to separate the precipitate. 2. Analyze both the supernatant and the precipitate (if possible) to identify the degradation products. 3. If oxidation is confirmed, the product may not be suitable for all applications. Consider repurification if possible. |
| Inconsistent experimental results using the same batch of this compound | Partial oxidation of the stock solution, leading to variable concentrations of the active thiol. | 1. Always handle this compound under an inert atmosphere. 2. Use freshly opened vials or ampules whenever possible. 3. If using a larger container, aliquot the this compound into smaller, single-use vials under an inert atmosphere. 4. Re-qualify the purity of the stock solution before critical experiments. |
| Loss of potency or reactivity in thiol-specific reactions | The thiol group has been oxidized, rendering it unable to participate in the desired reaction. | 1. Confirm the presence of the free thiol using a qualitative test like Ellman's reagent. 2. Quantify the remaining free thiol content using HPLC or titration. 3. If the material is partially oxidized, consider if the remaining thiol concentration is sufficient for the experiment or if a new, unoxidized batch is required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation. The thiol (-SH) group in this compound is susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This can lead to the formation of disulfides and other oxidized sulfur species, altering the compound's properties and purity.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For long-term storage, this compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere such as nitrogen or argon. It should also be protected from light.
Q3: How can I minimize oxidation when working with this compound in the lab?
A3: To minimize oxidation during experiments, it is recommended to handle this compound in an oxygen-free environment, such as a glove box. If a glove box is not available, deoxygenate all buffers and solvents by sparging with an inert gas. Work quickly and keep the container sealed as much as possible.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: While this compound itself has antioxidant properties, the use of other antioxidants can be considered, depending on the application. However, compatibility must be assessed to ensure the antioxidant does not interfere with downstream experiments. Common antioxidants for stabilizing organic molecules include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). The choice and concentration of an antioxidant should be carefully validated.
Q5: How can I check the purity of my this compound and determine if it has oxidized?
A5: Several analytical methods can be used to assess the purity and oxidation state of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify this compound and its potential oxidation products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of this compound content.
-
Ellman's Reagent Assay: A colorimetric method to quantify the concentration of free thiol groups.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of impurities.
Proposed Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under various storage conditions and to determine its degradation kinetics.
Materials:
-
High-purity this compound (≥95%)
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
-
Temperature and humidity-controlled stability chambers
-
Analytical instrumentation (GC-MS, HPLC)
Experimental Design:
| Condition | Temperature | Relative Humidity | Atmosphere | Time Points (Weeks) |
| Long-Term | 5°C ± 3°C | Ambient | Air | 0, 12, 24, 52 |
| Intermediate | 25°C ± 2°C | 60% ± 5% | Air | 0, 4, 8, 12, 24 |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Air | 0, 2, 4, 8, 12 |
| Inert Atmosphere | 40°C ± 2°C | 75% ± 5% | Nitrogen | 0, 2, 4, 8, 12 |
| Photostability | 25°C | Ambient | Air | Exposed to light source (ICH Q1B) |
Methodology:
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into amber glass vials. For the inert atmosphere condition, purge the headspace of the vials with nitrogen gas for 1 minute before sealing.
-
Storage: Place the vials in the respective stability chambers under the conditions outlined in the table.
-
Analysis at Time Points: At each specified time point, remove three vials from each condition for analysis.
-
Analytical Procedures:
-
Visual Inspection: Note any changes in color, clarity, or the formation of precipitates.
-
Purity Assay (HPLC/GC-MS): Quantify the percentage of remaining this compound and identify and quantify any degradation products.
-
Free Thiol Content (Ellman's Assay): Determine the concentration of the active thiol group.
-
Data Analysis: The degradation rate will be calculated for each condition. The Arrhenius equation can be used with the data from the accelerated conditions to predict the shelf-life under the recommended long-term storage conditions.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This protocol describes the procedure for safely storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
Vial of this compound
-
Source of high-purity nitrogen or argon gas with a regulator
-
A long needle or cannula attached to the gas line via tubing
-
A short vent needle
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully open the vial of this compound.
-
Insert the long needle into the vial, ensuring the tip is below the level of the liquid's surface in the headspace but not touching the liquid.
-
Insert the short vent needle into the vial's septum to allow for the displacement of air.
-
Gently flow the inert gas into the vial for 1-2 minutes. The gentle stream of gas will purge the oxygen-containing air from the headspace.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Immediately and tightly seal the vial.
-
Store the vial at the recommended temperature.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol provides a method to determine the concentration of free thiols in a this compound sample, which can be used to assess the extent of oxidation.
Materials:
-
This compound sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare DTNB Solution: Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare this compound Dilution: Prepare a dilute solution of the this compound sample in the reaction buffer. The final concentration should be in the linear range of the assay.
-
Reaction:
-
In a cuvette, add 950 µL of the reaction buffer.
-
Add 50 µL of the DTNB stock solution.
-
Add a known volume of the diluted this compound sample to initiate the reaction. The total volume should be consistent across all samples.
-
-
Measurement:
-
Mix the solution by gentle inversion.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation: The concentration of thiols can be calculated using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹ for the TNB²⁻ anion).
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting decision tree for suspected this compound oxidation.
Technical Support Center: Synthetic Thiogeraniol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic thiogeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities in synthetic this compound can originate from starting materials, side reactions during synthesis, or degradation. These include:
-
Unreacted Starting Materials and Intermediates: Geraniol, Geranyl Chloride, or Geranyl Bromide.
-
Reaction Byproducts: Triphenylphosphine oxide (TPPO) is a common byproduct from the halogenation step if using triphenylphosphine.
-
Sulfur-Related Impurities: Digéranyl sulfide and digéranyl disulfide are common. Digéranyl sulfide can form when the this compound product reacts with a geranyl halide intermediate.[1][2][3] Digéranyl disulfide can form via oxidation of this compound, particularly upon exposure to air.[1][2]
-
Isomeric Impurities: Thionerol can be present if the geraniol starting material contains its isomer, nerol. Other geometric isomers of this compound may also be present in small quantities.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification (e.g., ethanol, hexane, ethyl acetate) may remain in the final product.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: The most common and effective method for analyzing this compound purity and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] This technique separates the different components of your sample and provides mass spectra that can be used to identify the individual compounds. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used and can be calibrated with standards for precise measurements.[5]
Q3: What is the typical purity of commercially available synthetic this compound?
A3: Commercially available synthetic this compound typically has a purity of >95% as determined by GC analysis.[8] However, the impurity profile can vary between suppliers and batches.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete halogenation of geraniol. | Ensure anhydrous reaction conditions and use a slight excess of the halogenating agent. Monitor the reaction by TLC or GC to confirm the consumption of geraniol. |
| Incomplete reaction with thiourea. | Increase reaction time and/or temperature. Ensure the geranyl halide is sufficiently pure before this step. | |
| Loss of product during workup and purification. | Optimize extraction and distillation procedures. This compound is volatile, so care should be taken during solvent removal. | |
| Presence of Digéranyl Sulfide | The thiolate intermediate is reacting with the geranyl halide starting material. | Use a slight excess of thiourea to ensure all the geranyl halide is consumed. Add the geranyl halide slowly to the thiourea solution to maintain a low concentration of the halide. |
| Formation of Digéranyl Disulfide (Sample turns cloudy or a solid precipitates) | Oxidation of this compound by atmospheric oxygen.[9] | Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon).[9] Store the final product in a tightly sealed container, protected from light, and at a low temperature.[9] Degas all solvents used for storage or subsequent reactions.[9] |
| Presence of Triphenylphosphine Oxide (TPPO) in the Final Product | Inefficient removal during purification. | TPPO can be challenging to remove completely by distillation alone. Consider a column chromatography purification step. Alternatively, washing the crude product with a non-polar solvent like hexane in which TPPO is less soluble can help. |
| Isomeric Impurities Detected | The geraniol starting material contains isomers (e.g., nerol). | Use a high-purity grade of geraniol (>98%) for the synthesis. Analyze the starting material by GC before beginning the synthesis. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Geraniol
This protocol is a generalized procedure based on common synthetic routes.[8][10]
-
Step 1: Halogenation of Geraniol.
-
Dissolve geraniol and triphenylphosphine in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the mixture in an ice bath.
-
Slowly add a halogenating agent (e.g., carbon tetrachloride or N-bromosuccinimide).
-
Allow the reaction to warm to room temperature and stir until the geraniol is consumed (monitor by TLC or GC).
-
Work up the reaction by adding a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide. Filter the solid and concentrate the filtrate.
-
Purify the resulting geranyl halide by vacuum distillation.
-
-
Step 2: Formation of S-Geranylisothiouronium Salt.
-
Dissolve the purified geranyl halide and thiourea in ethanol.
-
Reflux the mixture until the geranyl halide is consumed (monitor by TLC or GC).
-
-
Step 3: Hydrolysis to this compound.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture.
-
Reflux the mixture to hydrolyze the isothiouronium salt.
-
Cool the reaction and neutralize with acid.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Synthetic pathway of this compound highlighting impurity formation points.
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 5. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. tisserandinstitute.org [tisserandinstitute.org]
- 8. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
optimizing reaction conditions for thiogeraniol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiogeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most prevalent and economically viable starting material for this compound synthesis is geraniol, which is readily available.[1][2] Other approaches may utilize geranyl halides as an intermediate starting point.
Q2: What are the main synthetic routes to produce this compound?
A2: The primary synthetic pathways to this compound are:
-
A two-step conversion of geraniol involving initial halogenation to a geranyl halide (chloride or bromide), followed by nucleophilic substitution with a sulfur source like thiourea and subsequent hydrolysis.[1][2]
-
A Mitsunobu-type reaction of geraniol with thioacetic acid to form a thioacetate intermediate, which is then reduced to yield this compound.[3][4]
Q3: What are some of the key safety precautions to consider during this compound synthesis?
A3: Thiols, such as this compound, are known for their strong and often unpleasant odors. It is crucial to perform all reactions in a well-ventilated fume hood. Additionally, many of the reagents used, such as triphenylphosphine, carbon tetrachloride, and strong acids/bases, are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of this compound is typically determined using gas chromatography (GC).[1] Further characterization can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Geranyl Halide (Step 1) | Incomplete reaction of geraniol. | - Ensure the use of dry solvents (e.g., anhydrous methylene chloride or tetrahydrofuran) as moisture can quench the halogenating agents.[1] - Verify the quality and reactivity of the halogenating agents (e.g., triphenylphosphine and carbon tetrachloride/tetrabromide). - Optimize reaction time; for the reaction with triphenylphosphine and carbon tetrachloride, a reaction time of 1-2 hours at reflux (66 °C) is suggested. For carbon tetrabromide, the reaction can be run at room temperature.[1][2] |
| Side reactions, such as elimination. | - Maintain the recommended reaction temperature. Excessive heat can favor elimination byproducts. | |
| Low Yield of this compound (Step 2) | Incomplete reaction of geranyl halide. | - The reflux time for the reaction of geranyl chloride with thiourea in 95% ethanol can be extensive (20-30 hours). Ensure the reaction is run for the recommended duration. The reaction with geranyl bromide is typically shorter (6-10 hours).[1][2] - Ensure the correct molar ratio of geranyl halide to the sulfur nucleophile. For instance, a molar ratio of 1:1.4-1.6 for geranyl halide to sodium or potassium hydroxide during hydrolysis is recommended.[1] |
| Formation of disulfide byproducts. | - The workup procedure is critical. After hydrolysis, the reaction mixture should be acidified to neutralize the base and protonate the thiolate. - Minimize exposure of the thiolate intermediate to air, as oxygen can promote the oxidation to disulfides. | |
| Presence of Impurities in the Final Product | Unreacted starting materials or intermediates. | - Optimize the purification steps. Reduced pressure distillation is a common method for purifying the final product.[1][2] - Ensure efficient extraction and washing of the organic phase to remove water-soluble impurities and reagents. Drying the organic phase with a drying agent like anhydrous sodium sulfate is also important.[1] |
| Triphenylphosphine oxide byproduct. | - In the halogenation step using triphenylphosphine, triphenylphosphine oxide is a major byproduct. This can often be removed by precipitation from a nonpolar solvent like hexane and subsequent filtration.[1] |
Experimental Protocols
Synthesis of this compound via Geranyl Bromide and Thiourea
This two-step protocol is adapted from established methods.[1]
Step 1: Synthesis of Geranyl Bromide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve geraniol (0.1 mol) and carbon tetrabromide (0.11 mol) in dry methylene chloride (200 mL).
-
Cool the mixture in an ice bath and slowly add triphenylphosphine (0.13 mol) portion-wise over 30 minutes, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Add n-hexane (400 mL) to precipitate the triphenylphosphine oxide.
-
Stir for an additional 10 minutes and then filter the mixture.
-
Wash the precipitate with a small amount of n-hexane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude geranyl bromide by vacuum distillation.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the purified geranyl bromide (0.1 mol) and thiourea (0.12 mol) in 95% ethanol (200 mL).
-
Heat the mixture to reflux and maintain for 6-10 hours.
-
After reflux, cool the mixture and add a solution of potassium hydroxide (0.16 mol) in water (100 mL).
-
Heat the mixture to reflux for an additional 3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and carefully acidify with 98% sulfuric acid until the solution is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation (boiling point approximately 90°C at 12 mmHg) to obtain the final product.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogenation of Geraniol
| Halogenating System | Solvent | Temperature | Reaction Time | Reported Yield of Geranyl Halide | Reference |
| CCl₄ / PPh₃ | Carbon Tetrachloride | 66 °C (Reflux) | 1 - 2 hours | 52% (Geranyl Chloride) | [2] |
| CBr₄ / PPh₃ | Methylene Chloride | Room Temperature | 1 hour | Not explicitly stated | [1] |
Table 2: Conditions for this compound Formation from Geranyl Halides
| Geranyl Halide | Sulfur Source | Solvent | Reaction Time (Reflux) | Hydrolysis Conditions | Reported Yield of this compound | Reference |
| Geranyl Chloride | Thiourea | 95% Ethanol | 20 - 30 hours | KOH / H₂O, Reflux 3h | 44.6% | [1][2] |
| Geranyl Bromide | Thiourea | 95% Ethanol | 6 - 10 hours | KOH / H₂O, Reflux 3h | Not explicitly stated | [1][2] |
| Geranyl Bromide | NaSH | Inhomogeneous reaction | Long reaction time | Not Applicable | Low | [2] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound from geraniol.
Caption: A logical troubleshooting guide for low yield in this compound synthesis.
References
- 1. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
troubleshooting low yields in thiol synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during thiol synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My thiol synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in thiol synthesis can stem from several factors, including oxidation of the thiol product, competing side reactions, incomplete conversion of starting materials, and loss of product during purification. A systematic approach to troubleshooting is often the most effective.
Initial Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, take a small sample of your crude reaction mixture for analysis (e.g., NMR, GC-MS) to determine if the low yield is due to poor conversion or the formation of side products.
-
Check for Oxidation: Thiols are highly susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfides (R-S-S-R).[1][2][3] This is a very common cause of reduced yield.
-
Evaluate Reaction Conditions: Re-evaluate your reaction parameters, such as solvent, temperature, reaction time, and the purity of your reagents. Solvents should be de-oxygenated, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
A visual troubleshooting guide is provided below to help diagnose the issue.
Caption: Troubleshooting flowchart for low thiol yields.
Q2: I'm observing significant disulfide formation. How can I prevent this?
The formation of a disulfide dimer is a primary pathway for yield loss, as the thiol's -SH group is easily oxidized.[2][3]
Prevention Strategies:
-
Inert Atmosphere: The most critical step is to exclude oxygen. Perform the synthesis and subsequent work-up under an inert atmosphere of nitrogen or argon.[3]
-
De-oxygenated Solvents: Ensure that all solvents used in the reaction and purification are thoroughly de-oxygenated before use.[3]
-
Control pH: Keeping the reaction mixture at a low pH (well below the pKa of the thiol) can limit disulfide bond formation.[3]
-
Reducing Agents: For storage or during workup, consider adding a stabilizer like Dithiothreitol (DTT).[3] If disulfide has already formed, it can often be reduced back to the thiol using reagents like zinc and acid or NaBH4.[1][3]
-
Minimize Exposure: During purification and handling, minimize the sample's exposure to air and light.[3][4]
References
Technical Support Center: Synthesis of Thiogeraniol from Geraniol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiogeraniol from geraniol. The information addresses common side reactions and other issues encountered during this conversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for converting geraniol to this compound?
A1: The most common methods involve a two-step process. The first step is the conversion of the hydroxyl group of geraniol into a good leaving group, typically a halide (geranyl chloride or bromide). The second step is the nucleophilic substitution of the halide with a sulfur nucleophile to form the thiol. Key methods include:
-
Halogenation followed by reaction with thiourea: Geraniol is first converted to geranyl chloride or bromide, which then reacts with thiourea to form an isothiouronium salt. This intermediate is subsequently hydrolyzed under basic conditions to yield this compound.[1][2]
-
Mitsunobu-type reaction: Geraniol can react with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate. This is then reduced, typically with a hydride reagent like lithium aluminum hydride (LiAlH₄), to give this compound.[3][4]
Q2: My final product is contaminated with an isomer that is difficult to separate. What is the likely cause?
A2: A common side reaction during the initial activation of the hydroxyl group (e.g., halogenation) is an allylic rearrangement. Geraniol can isomerize to linalool, which then forms the corresponding linalyl halide. This impurity will be carried through the subsequent steps, resulting in the formation of the isomeric linalyl thiol alongside your desired this compound.[5] Controlling the temperature and choice of reagents during the halogenation step is crucial to minimize this rearrangement.
Q3: After my reaction using triphenylphosphine, I have a large amount of a white solid (triphenylphosphine oxide) that is difficult to remove. How can I improve the purification?
A3: Triphenylphosphine oxide is a common byproduct in reactions like the Appel reaction (for halogenation) or the Mitsunobu reaction. Due to its polarity, it can sometimes co-elute with the product during column chromatography. A practical approach is to precipitate the bulk of the triphenylphosphine oxide by adding a non-polar solvent, such as pentane or hexane, to the crude reaction mixture after cooling.[5] The precipitate can then be removed by filtration before proceeding with further purification like distillation or chromatography.
Q4: My purified this compound appears to degrade or form a precipitate upon storage. What is happening and how can it be prevented?
A4: Thiols are susceptible to oxidation, especially in the presence of air (oxygen). The primary degradation product is the corresponding disulfide (digeranyl disulfide), which has a much higher molecular weight and may precipitate out of solution. To prevent this, it is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[6] Using degassed solvents during workup and purification can also minimize oxidation. For long-term storage, sealing the compound in an ampoule under inert gas is advisable.
Q5: I am considering a direct thionation of geraniol using Lawesson's Reagent or P₂S₅. What are the potential pitfalls?
A5: While Lawesson's Reagent (LR) and phosphorus pentasulfide (P₂S₅) are powerful thionating agents, they are most effective for converting carbonyl compounds (ketones, esters, amides) into thiocarbonyls.[7][8] Their reaction with alcohols like geraniol is less straightforward and can lead to numerous side reactions, including:
-
Dehydration: Formation of terpene hydrocarbons like β-pinene and ocimenes.[9]
-
Formation of Dithiophosphoric Acids: Reaction of the alcohol with the reagent can form stable dithiophosphoric acid byproducts.[10]
-
Complex Byproducts: Lawesson's reagent generates a stoichiometric six-membered phosphorus-sulfur ring byproduct that can complicate purification.[11][12] These direct methods are generally not recommended for the clean conversion of geraniol to this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Geranyl Halide (Step 1) | 1. Wet reagents or glassware.[5]2. Incomplete reaction.3. Allylic rearrangement to non-reactive species. | 1. Ensure all solvents (e.g., CCl₄, CH₂Cl₂) and reagents are thoroughly dried. Dry glassware in an oven.2. Monitor the reaction by TLC until all geraniol is consumed. Increase reaction time or temperature if necessary.3. Maintain recommended reaction temperatures to minimize isomerization.[5] |
| Low Yield of this compound (Step 2) | 1. Incomplete hydrolysis of the isothiouronium salt intermediate (thiourea method).[1]2. Oxidation of the thiol product to disulfide during workup.3. Loss of volatile product during solvent removal. | 1. Ensure hydrolysis conditions (base concentration, temperature, time) are sufficient for complete conversion.2. Perform the workup using degassed solvents and consider blanketing the solution with an inert gas (N₂ or Ar).3. Use a rotary evaporator at a low temperature and moderate vacuum. |
| Product Contaminated with Disulfide | 1. Exposure to air/oxygen during reaction or purification.2. Prolonged storage without inert atmosphere protection. | 1. Purge reaction vessels and solvent containers with an inert gas.2. Purify the thiol quickly after synthesis.3. Store the final product under nitrogen or argon in a sealed vial. |
| Product Contaminated with Starting Geraniol | 1. Incomplete conversion in the halogenation step. | 1. Ensure the halogenation reaction goes to completion using TLC analysis.2. Use a slight excess (1.1-1.3 equivalents) of the halogenating agent (e.g., triphenylphosphine/CBr₄).[1][2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Geranyl Bromide and Thiourea
This protocol is adapted from established procedures for the conversion of allylic alcohols to thiols.[1][2]
Step A: Synthesis of Geranyl Bromide
-
In a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve geraniol (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.3 eq) to the solution and stir until dissolved.
-
Slowly add carbon tetrabromide (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of geraniol.
-
Once the reaction is complete, add n-hexane or pentane to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of celite, washing the solid with additional hexane.
-
Combine the filtrates and concentrate under reduced pressure at low temperature to yield crude geranyl bromide, which can be used directly in the next step or purified by vacuum distillation.
Step B: Synthesis of this compound
-
Dissolve the crude geranyl bromide (1.0 eq) in 95% ethanol in a round-bottom flask.
-
Add thiourea (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-10 hours. The formation of the S-geranylisothiouronium bromide salt may be observed as a precipitate.
-
After cooling, add an aqueous solution of a base (e.g., potassium hydroxide, 1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux again for 3 hours to hydrolyze the intermediate.
-
Cool the reaction to room temperature and carefully neutralize with an acid (e.g., HCl or H₂SO₄).
-
Extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product. A purity of >95% is achievable.[1][2]
Data Summary
The following table summarizes typical reaction parameters for the two-step conversion of geraniol to this compound.
| Step | Reagents & Solvents | Molar Ratio (Reagent:Geraniol) | Temperature | Time | Typical Yield | Purity |
| A: Halogenation | Geraniol, CBr₄, PPh₃, DCM | 1.1 : 1.3 : 1 | 0 °C to RT | 1-2 h | ~80-90% (crude) | - |
| B: Thiolation | Geranyl Bromide, Thiourea, KOH, 95% Ethanol | 1.05 : 1.5 : 1 | Reflux | 6-10 h (thiolation)3 h (hydrolysis) | ~50-60% (overall) | >95% |
Yields and times are approximate and may vary based on reaction scale and specific conditions.
Visualizations
Reaction and Side Reaction Pathway
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiogeraniol via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of thiogeraniol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound relevant to its purification?
A1: this compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a monoterpenoid thiol.[1] Its physical properties are crucial for selecting the appropriate chromatographic conditions.
| Property | Value | Reference |
| Appearance | Yellow to orange clear liquid | [1][2] |
| Molecular Formula | C₁₀H₁₈S | [1] |
| Molecular Weight | 170.32 g/mol | [2] |
| Boiling Point | 58.0 °C @ 0.35 mmHg | [2] |
| Flash Point | 52.78 °C | [2] |
| Solubility | Soluble in alcohol; insoluble in water | [2] |
Q2: What is the general principle for purifying this compound with column chromatography?
A2: Column chromatography is a preparative technique used to separate compounds from a mixture.[3] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or mixture of solvents that flows through the column). For this compound, which is a relatively nonpolar compound, normal-phase chromatography with a polar stationary phase like silica gel is commonly employed.
Q3: How do I select the appropriate adsorbent (stationary phase)?
A3: The choice of adsorbent is critical for a successful separation. Key factors to consider are the adsorbent's capacity, selectivity, and the stability of your compound on its surface.[4]
| Adsorbent | Primary Use | Considerations for this compound |
| Silica Gel (SiO₂) | Standard for most common compounds. | Most common choice. Thiols can sometimes interact strongly with the acidic silanol groups, which may lead to tailing or decomposition. |
| Alumina (Al₂O₃) | Good for separating less polar compounds and amines. Available in acidic, neutral, and basic forms. | A good alternative if this compound shows instability on silica gel.[5] Neutral or weakly acidic alumina would be a suitable starting point. |
| Florisil® | A magnesium silicate adsorbent, less acidic than silica gel. | Can be used for compounds that are sensitive to the acidity of silica gel.[5][6] |
Q4: How do I choose the best solvent system (mobile phase)?
A4: The ideal solvent system should provide a good separation of this compound from its impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent or solvent mixture that gives this compound a retention factor (Rƒ) value between 0.25 and 0.35.[7]
Commonly used solvent systems for normal-phase chromatography are mixtures of a nonpolar solvent and a more polar solvent.[8]
| Solvent System (Nonpolar/Polar) | Polarity | Common Applications |
| Hexane/Ethyl Acetate | Low to Medium | The standard system, good for a wide range of "normal" compounds and for achieving fine separations.[8] |
| Hexane/Dichloromethane | Low | For very nonpolar compounds. |
| Hexane/Ether | Low | An alternative to Hexane/EtOAc.[8] |
Experimental Protocol: Purifying this compound
This section provides a detailed methodology for the purification of this compound using flash column chromatography.
Slurry Packing the Column
-
Secure a glass column vertically to a stand.
-
Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]
-
In a separate beaker, create a slurry by mixing the chosen adsorbent (e.g., silica gel) with the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.[3]
-
Drain the excess solvent until the solvent level just touches the top of the sand layer. Never let the column run dry.
Loading the Sample
The sample can be loaded onto the column using one of two methods:
-
Wet Loading: Dissolve the crude this compound mixture in the minimum amount of the mobile phase solvent.[3] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the adsorbent.[3]
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 10-20 times the mass of the sample) to this solution.[3] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.[3]
Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
If gradient elution is required, gradually increase the proportion of the more polar solvent in the mobile phase to elute compounds with higher affinity for the stationary phase.
Analysis of Fractions
-
Analyze the collected fractions using TLC to determine which ones contain the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the same solvent system as the column elution.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
Problem: Poor separation between this compound and impurities.
-
Possible Cause: The chosen solvent system has incorrect polarity.
-
Solution:
-
Re-optimize the solvent system using TLC. Test various ratios of polar and nonpolar solvents.
-
If compounds are very close, try a different solvent combination with similar overall polarity but different selectivity (e.g., switch from ethyl acetate to a mix of dichloromethane and acetonitrile).[10]
-
Consider using a longer column or a finer mesh adsorbent for higher resolution.
-
Problem: this compound is not moving down the column (Rƒ ≈ 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Problem: this compound is eluting too quickly with the solvent front (Rƒ ≈ 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Problem: The bands on the column are streaking or tailing.
-
Possible Cause 1: The sample was overloaded onto the column.
-
Solution 1: Use a larger column or reduce the amount of sample being purified.
-
Possible Cause 2: The compound is interacting too strongly with the stationary phase. Thiols can sometimes bind to the acidic sites on silica gel.
-
Solution 2:
Problem: The purified product appears to have decomposed.
-
Possible Cause: this compound may be unstable on the stationary phase.[5] Thiols can be susceptible to oxidation or acid-catalyzed reactions.
-
Solution:
-
Confirm instability by performing a 2D TLC test or by letting the compound sit on a silica TLC plate for an extended period before eluting to see if degradation occurs.[5]
-
If unstable, switch to a less acidic stationary phase like Florisil® or neutral alumina.[5]
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
-
Problem: Low recovery of purified this compound.
-
Possible Cause 1: The compound is still on the column.
-
Solution 1: After collecting the main fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if any remaining compound elutes.[8]
-
Possible Cause 2: The compound is highly volatile and was lost during solvent evaporation.
-
Solution 2: Use care during the rotary evaporation step. Avoid high temperatures and excessive vacuum.
-
Possible Cause 3: Irreversible adsorption or decomposition on the column.
-
Solution 3: Refer to the solutions for compound decomposition.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Poor Separation.
Caption: Solvent Polarity and Elution Relationship.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. userpages.umbc.edu [userpages.umbc.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Olfactory Analysis: Thiogeraniol vs. Geraniol
A detailed comparison of the aroma profiles of thiogeraniol and its oxygen analogue, geraniol, reveals significant differences in odor character and potency, underscoring the profound impact of substituting a sulfur atom for an oxygen atom in a molecule's functional group. While both compounds share the same carbon skeleton, this single atomic substitution dramatically alters their sensory perception, shifting from a classic floral scent to a complex, sulfurous, and fruity aroma.
This guide provides a comprehensive comparison of the aroma profiles of this compound and geraniol, supported by available quantitative data and a review of the standard experimental methodologies used in their characterization. This information is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, sensory science, and drug development.
Chemical Structures
The structural difference between geraniol and this compound is the substitution of the hydroxyl (-OH) group in geraniol with a thiol (-SH) group in this compound.[1][2] This seemingly minor change leads to a significant alteration in the molecule's electronic properties and, consequently, its interaction with olfactory receptors.
Comparative Aroma Profiles
The aroma profiles of geraniol and this compound are strikingly different. Geraniol is well-known for its pleasant floral and rosy scent, making it a staple in the fragrance industry.[3][4] In contrast, this compound possesses a much more complex and potent aroma, characterized by sulfurous and fruity notes.
| Feature | This compound | Geraniol |
| Aroma Profile | Green, sulfurous, fruity (grapefruit, cassis, tropical), with minty and "catty" nuances.[5][6][7] Some sources also describe it as soapy, fatty, and mushroom-like.[8] | Mild, sweet, floral, and rose-like with warm, slightly dry, citrus, and fruity nuances.[3][9][10] |
| Odor Threshold | 3.053 x 10⁻⁵ µmol/L (in air)[8] | 4 to 75 ppb (approximately 0.26 to 4.86 µg/L)[9][11] |
| Molecular Formula | C₁₀H₁₈S[12] | C₁₀H₁₈O[3] |
| Molecular Weight | 170.32 g/mol [12] | 154.25 g/mol [3] |
Experimental Protocols
The characterization of aroma profiles and the determination of odor thresholds are primarily conducted through two key experimental methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14] This method allows for the identification of individual odor-active compounds in a complex mixture.
Workflow of a Typical GC-O Experiment:
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification.
-
Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained sensory panelist or "assessor" sniffs the effluent and records the perceived aroma, its intensity, and its duration.[13]
-
Data Analysis: The data from the chemical detector and the human assessor are combined to create an "aromagram," which links specific chemical compounds to their perceived odors.
Sensory Panel Evaluation
Sensory panels are groups of trained individuals who evaluate the sensory properties of substances, including their aroma.[1][15] This methodology is crucial for determining odor detection and recognition thresholds.
Protocol for Odor Threshold Determination:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and describe specific odors.
-
Sample Preparation: A series of dilutions of the aroma compound in a neutral solvent (e.g., water or ethanol) or in air are prepared.
-
Presentation: Samples are presented to the panelists in a controlled environment to minimize sensory biases. A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three samples, one of which contains the odorant, and asked to identify the odorous sample.
-
Threshold Determination: The odor detection threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the presence of the odorant.[1] The recognition threshold, which is usually higher, is the concentration at which the odor can be correctly identified.
Conclusion
The substitution of a hydroxyl group in geraniol with a thiol group to form this compound results in a profound transformation of its aroma profile. While geraniol is characterized by a pleasant, floral, and sweet aroma, this compound exhibits a potent and complex scent with dominant sulfurous and fruity notes. This dramatic difference highlights the critical role that specific functional groups play in determining the olfactory properties of a molecule. The methodologies of Gas Chromatography-Olfactometry and sensory panel analysis are indispensable tools for elucidating these nuanced differences and advancing our understanding of structure-odor relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geraniol Fine 98% (106-24-1) — Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. This compound – Green/Citrus (Sulfuric) [myskinrecipes.com]
- 6. This compound, 39067-80-6 [perflavory.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0036106) [hmdb.ca]
- 8. Welcome to FlavorDB [fsbi-db.de]
- 9. guidechem.com [guidechem.com]
- 10. scent.vn [scent.vn]
- 11. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy this compound | 39067-80-6 [smolecule.com]
- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. 2.4. Sensory Evaluation [bio-protocol.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation of thiogeraniol, a sulfur-containing monoterpenoid of interest in flavor, fragrance, and pharmaceutical research. Due to the limited availability of direct experimental data on this compound, this guide offers a comparative analysis with its well-characterized oxygen analog, geraniol. The fragmentation patterns are discussed in the context of electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and semi-volatile compounds.
Introduction to this compound and its Significance
This compound ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is an acyclic monoterpenoid and the thiol analog of geraniol. Its sulfur-containing functional group imparts distinct chemical and sensory properties, making it a subject of interest for applications ranging from flavor and fragrance chemistry to potential therapeutic uses. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices.
Comparison of Fragmentation: this compound vs. Geraniol
The fragmentation of this compound in EI-MS is predicted to follow patterns analogous to geraniol, with notable differences owing to the presence of a sulfur atom instead of an oxygen atom. The lower electronegativity and greater polarizability of sulfur influence the stability of the molecular ion and the preferred fragmentation pathways.
Key Predicted Differences in Fragmentation:
-
Molecular Ion Stability: The molecular ion of this compound ([M]⁺˙ at m/z 170) is expected to be more abundant than that of geraniol ([M]⁺˙ at m/z 154). This is because the lower ionization energy of the non-bonding electrons on the larger sulfur atom can better stabilize the positive charge.
-
α-Cleavage: A prominent fragmentation pathway for both compounds is the cleavage of the C-C bond alpha to the heteroatom. For geraniol, this results in the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). For this compound, the analogous fragmentation would involve the loss of a sulfhydryl radical (•SH) or a hydrogen sulfide molecule (H₂S).
-
Allylic Cleavage: Both molecules are susceptible to allylic cleavage due to the presence of double bonds. This leads to the formation of characteristic fragment ions.
-
Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements can occur in both molecules, leading to the formation of stable fragment ions.
The following table summarizes the predicted major fragment ions for this compound in comparison to the known fragments of geraniol.
| m/z | Proposed this compound Fragment | Proposed Geraniol Fragment | Notes on Formation |
| 170 | [C₁₀H₁₈S]⁺˙ (Molecular Ion) | - | The molecular ion of this compound. |
| 154 | - | [C₁₀H₁₈O]⁺˙ (Molecular Ion) | The molecular ion of geraniol. |
| 137 | [M - SH]⁺ | - | Loss of a sulfhydryl radical. |
| 136 | [M - H₂S]⁺˙ | [M - H₂O]⁺˙ | Loss of hydrogen sulfide from this compound and water from geraniol. |
| 121 | [C₉H₁₃]⁺ | [C₉H₁₃]⁺ | Loss of the terminal isopropylidene group. |
| 93 | [C₇H₉]⁺ | [C₇H₉]⁺ | A common fragment in many terpenes resulting from rearrangements and cleavage. |
| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | A characteristic isoprenoid fragment. |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated hydrocarbons. |
Alternative Analytical Approaches: Derivatization
For the analysis of thiols like this compound, derivatization is a common strategy to improve chromatographic separation and detection sensitivity. Derivatization can also provide additional structural information through the characteristic fragmentation of the derivative. Common derivatizing agents for thiols include:
-
Pentafluorobenzyl bromide (PFBBr): Reacts with the thiol group to form a stable thioether, which is highly responsive to electron capture detection.
-
N-ethylmaleimide (NEM): Reacts with thiols via Michael addition to form a stable adduct.
The choice of derivatization reagent depends on the analytical instrumentation and the specific requirements of the analysis.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a sample extraction and clean-up procedure (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Acquire the mass spectrum of the peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation and library spectra (if available).
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Visualization of this compound Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
Disclaimer: The fragmentation pathways and relative abundances of ions presented in this guide are predictive and based on established principles of mass spectrometry. Actual experimental results may vary depending on the specific instrumentation and analytical conditions used.
comparative study of different thiogeraniol synthesis routes
A comparative analysis of synthetic pathways to Thiogeraniol is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of different synthesis routes, supported by available experimental data, detailed methodologies, and visual representations of the chemical processes.
Comparative Overview of this compound Synthesis Routes
This compound, a monoterpene thiol, is a valuable compound in various applications, including the synthesis of biologically active substances.[1] Several synthetic strategies have been developed for its preparation, primarily from the readily available starting material, geraniol. The choice of a particular route often depends on factors such as desired yield, purity, scalability, and the availability of reagents. This guide compares two primary methods for synthesizing this compound from geraniol.
Data Summary
The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Route | Starting Material | Key Reagents | Intermediate | Overall Yield | Purity | Reference |
| 1: Thioacetate Intermediate | Geraniol | Thioacetic acid, DEAD, PPh₃, LiAlH₄ | Geranyl thioacetate | 61% (for the reduction step) | Not specified | [1][2] |
| 2: Geranyl Halide Intermediate | Geraniol | CBr₄, PPh₃, Thiourea, KOH | Geranyl bromide | ~45% | >95% | [3][4] |
Synthesis Route Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthesis route.
Caption: Synthesis of this compound via a Thioacetate Intermediate.
Caption: Synthesis of this compound via a Geranyl Halide Intermediate.
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes discussed.
Route 1: Synthesis via Thioacetate Intermediate
This method involves a two-step process starting from geraniol. The first step is a Mitsunobu-type reaction to form a thioacetate, which is then reduced to the corresponding thiol.[1][2]
Step 1: Synthesis of Geranyl Thioacetate
-
Geraniol is reacted with thioacetic acid under Mitsunobu-type conditions.[1][2] This typically involves the use of diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
The reaction is generally carried out in an appropriate aprotic solvent, such as THF or dichloromethane, at or below room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the geranyl thioacetate. The yield for this step is reported to be good.[1][2]
Step 2: Reduction to this compound
-
The isolated geranyl thioacetate is dissolved in a dry ether solvent, such as diethyl ether or THF, under an inert atmosphere.
-
The solution is cooled, and a reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise.[1][2]
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
After the reaction is complete, it is carefully quenched, and the product is extracted.
-
Purification by distillation or chromatography yields this compound with a reported yield of 61% for this reduction step.[1][2]
Route 2: Synthesis via Geranyl Halide Intermediate
This route involves the conversion of geraniol to a geranyl halide, followed by reaction with thiourea and subsequent hydrolysis to yield this compound.[3][4]
Step 1: Synthesis of Geranyl Bromide
-
In a reaction vessel, dissolve geraniol and carbon tetrabromide in a dry solvent like dichloromethane at room temperature.[3]
-
Slowly add triphenylphosphine to the stirred solution. The reaction is typically stirred for 1-2 hours.[3][4]
-
After the reaction, an alkane solvent such as n-hexane is added to precipitate triphenylphosphine oxide.[3]
-
The precipitate is filtered off, and the filtrate is concentrated.
-
The crude product is purified by vacuum distillation to yield geranyl bromide.[3]
Step 2: Synthesis of this compound
-
Geranyl bromide and thiourea are refluxed in 95% ethanol for 6 to 10 hours to form the S-geranyl isothiouronium salt.[3][4]
-
An aqueous solution of a base, such as potassium hydroxide, is then added to the reaction mixture, and the mixture is refluxed for an additional 3 hours to hydrolyze the isothiouronium salt.[3][4]
-
The reaction mixture is cooled, and an acid (e.g., sulfuric acid or hydrochloric acid) is added to neutralize the excess base and liberate the thiol.[3]
-
The product is extracted with an organic solvent (e.g., ethyl acetate or n-hexane).[3]
-
The organic phase is dried, and the solvent is removed. The final product, this compound, is obtained by vacuum distillation with a purity of over 95%.[3][4] The overall yield for this process is approximately 44.6%.[3]
Comparison and Conclusion
Both routes offer viable pathways to this compound from geraniol.
-
Route 1 (Thioacetate Intermediate) appears to have a higher reported yield for the final reduction step, although the overall yield is dependent on the efficiency of the initial Mitsunobu reaction.[1][2] The use of LiAlH₄ requires careful handling due to its reactivity.
-
Route 2 (Geranyl Halide Intermediate) is a multi-step process with a moderate overall yield but results in a high-purity product.[3][4] This method avoids the use of highly reactive hydrides and may be more amenable to larger-scale synthesis.
The selection of the most suitable synthesis route will depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost of reagents, and operational safety.
References
- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to Thiogeraniol Derivatives: Synthesis, Characterization, and Performance
For Researchers, Scientists, and Drug Development Professionals
Thiogeraniol, a sulfur-containing analog of the naturally occurring monoterpene alcohol geraniol, and its derivatives are emerging as a versatile class of compounds with significant potential in the pharmaceutical, agrochemical, and fragrance industries. The introduction of a thiol or substituted thiol group in place of the hydroxyl group of geraniol can profoundly influence the molecule's biological activity and sensory properties. This guide provides an objective comparison of the synthesis, characterization, and performance of various this compound derivatives, supported by experimental data to aid in research and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives primarily starts from geraniol or its isomer, nerol. Common synthetic strategies involve the conversion of the allylic alcohol to a leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
From Geraniol
A prevalent method for synthesizing this compound from geraniol involves a two-step process. First, geraniol is converted to geranyl chloride or bromide. This is often achieved using reagents like triphenylphosphine with carbon tetrachloride or carbon tetrabromide. The resulting geranyl halide is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to yield this compound.[1][2]
A detailed experimental protocol for the synthesis of this compound from geraniol is as follows:
Step 1: Synthesis of Geranyl Chloride
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve geraniol (1 equivalent) in anhydrous carbon tetrachloride.
-
Add triphenylphosphine (1.3 equivalents) portion-wise with stirring.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature and add pentane or hexane to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the precipitate with pentane.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the residue by vacuum distillation to obtain geranyl chloride.
Step 2: Synthesis of this compound
-
Reflux the obtained geranyl chloride with thiourea in 95% ethanol.
-
After the reaction is complete, add an aqueous solution of sodium hydroxide and continue to reflux to hydrolyze the intermediate.
-
Cool the mixture and neutralize with an acid, such as hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.[1][2]
Alternative Synthesis from Nerol
An alternative route to synthesize the isomeric thionerol involves the conversion of nerol to neryl bromide using phosphorus tribromide (PBr3), followed by reaction with sodium hydrosulfide (NaSH). This two-step nucleophilic substitution proceeds with yields of approximately 86% for the bromination and 66% for the thiol formation.
Synthesis of this compound Ethers and Esters
Derivatives such as geranyl phenyl ethers can be synthesized by reacting geraniol with the respective phenol. Geranyl thioesters can be prepared through various methods, including the reaction of geranyl halides with the corresponding thioacid salts.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying and quantifying volatile compounds like this compound and its derivatives. The retention time helps in separating the components of a mixture, while the mass spectrum provides a molecular fingerprint for identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for the S-H stretch (around 2550 cm⁻¹) and C-S stretch can confirm the presence of the thiol group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of the synthesized compounds, confirming the connectivity of atoms and the stereochemistry.
-
Raman Spectroscopy: This technique can also provide information about the vibrational modes of the molecule, complementing FTIR data.
Performance Comparison: Antimicrobial and Antioxidant Activities
The substitution of the hydroxyl group in geraniol with a thiol group and further derivatization can significantly impact the biological activity. While comprehensive comparative data for a wide range of this compound derivatives is still an active area of research, existing studies on related compounds provide valuable insights.
Antimicrobial Activity
Geraniol and its oxygenated derivatives are known to possess antimicrobial properties. For instance, geraniol has shown activity against various bacteria and fungi.[2] The introduction of a sulfur atom is often associated with enhanced antimicrobial effects.
For comparison, geraniol itself has reported MIC ranges of 0.5–16% against Acinetobacter baumannii clinical isolates. Other related terpenes like linalool and citral also exhibit significant antimicrobial activity against various Gram-positive bacteria.[2]
Table 1: Antimicrobial Activity of Geraniol and Related Compounds (for comparison)
| Compound | Microorganism | MIC Value | Reference |
| Geraniol | Acinetobacter baumannii | 0.5–16% | |
| Geranyl Phenyl Ether Derivative | Staphylococcus epidermidis | 1000 µg/ml | [1] |
Note: This table is intended for comparative context, as direct comparative data for a series of this compound derivatives is limited in the reviewed literature.
Antioxidant Activity
The antioxidant potential of phenolic and sulfur-containing compounds is well-documented.[3][4] Thiols can act as potent radical scavengers. While specific IC50 values for the antioxidant activity of a series of this compound derivatives are not extensively reported, the general principles of structure-activity relationships suggest that they could be effective antioxidants. The antioxidant capacity of sulfur-containing compounds is often attributed to their ability to donate a hydrogen atom from the thiol group and to chelate metal ions.[3][4]
For context, geraniol has demonstrated antioxidant properties in various assays.[2] The antioxidant activity of geranyl phenyl ethers has also been investigated, indicating that these derivatives possess radical scavenging capabilities.
Performance Comparison: Fragrance Profile
The replacement of an oxygen atom with a sulfur atom in fragrance molecules can lead to interesting and often more potent and complex aroma profiles. Thiols are known for their strong, often pungent odors, but at very low concentrations, they can impart desirable notes.
This compound itself is described as having a "green, sulfurous, fruity, berry, rhubarb, citrus, minty, catty" odor profile.[5] The fragrance of this compound derivatives, such as esters and ethers, would be expected to vary significantly based on the nature of the substituent. Esters are generally known to contribute fruity and sweet notes to fragrances.[5][6][7] The combination of the sulfurous character of the thiol with the fruity notes of an ester could lead to unique and complex aromas.
A systematic comparison of the olfactory properties of a series of this compound derivatives is a promising area for fragrance research.
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the synthesis and potential biological actions of this compound derivatives, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound from geraniol.
Caption: A hypothetical mechanism for the antimicrobial action of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with tunable properties. The synthetic routes are well-established, allowing for the generation of diverse libraries of these molecules. While current research indicates their potential as antimicrobial and antioxidant agents, as well as novel fragrance ingredients, there is a clear need for more systematic and comparative studies. The generation of comprehensive datasets comparing the performance of a wide range of this compound derivatives against industry-standard alternatives will be crucial for unlocking their full potential in various applications. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers embarking on the synthesis and evaluation of these intriguing molecules.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur containing compounds as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Aromatic Esters, Thiols, and Aldehydes in Cannabis [acslab.com]
- 6. abstraxtech.com [abstraxtech.com]
- 7. Esters, terpenes and flavours [wisdomlib.org]
biological activity of thiogeraniol versus geraniol
A Comparative Guide to the Biological Activities of Thiogeraniol and Geraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniol, a naturally occurring acyclic monoterpene alcohol, is a well-studied compound found in the essential oils of various aromatic plants.[1][2][3] It is recognized for its wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7] this compound is the sulfur analog of geraniol, where the hydroxyl group is replaced by a thiol group.[8][9][10] While geraniol has been the subject of extensive research, there is a significant lack of direct comparative studies on the biological activities of this compound. Consequently, much of the understanding of this compound's potential biological activities is inferred from the known properties of thiol-containing compounds. This guide provides a comprehensive comparison based on available experimental data for geraniol and the theoretical potential of this compound.
Structural Comparison
The key structural difference between geraniol and this compound lies in the functional group at the C1 position. Geraniol possesses a primary alcohol (-OH) group, whereas this compound has a thiol (-SH) group. This substitution is expected to significantly influence the molecules' physicochemical properties and biological activities. The thiol group in this compound, for instance, is a stronger nucleophile and is more readily oxidized than the alcohol group in geraniol, suggesting potentially distinct mechanisms of action, particularly in redox-sensitive pathways.
Comparative Biological Activities
Anticancer Activity
Geraniol: Extensive research has demonstrated the potent anticancer effects of geraniol across a variety of cancer cell lines, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1][2] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Geraniol has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and activating caspases.[11][12]
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[13]
-
Modulation of Signaling Pathways: Geraniol influences key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[11]
-
Inhibition of HMG-CoA Reductase: Geraniol can inhibit the enzyme HMG-CoA reductase, which is involved in the synthesis of mevalonate, a precursor for molecules essential for cell growth and proliferation.[2]
This compound: There is currently no direct experimental evidence for the anticancer activity of this compound. However, the presence of the thiol group suggests potential for anticancer effects through mechanisms that may differ from geraniol. Thiol-containing compounds can act as prodrugs that are activated in the reductive intracellular environment of cancer cells, which often have higher concentrations of glutathione (GSH).[14][15] This could potentially lead to targeted cytotoxicity. Furthermore, the thiol group could interact with different cellular targets compared to the hydroxyl group of geraniol.
Anti-inflammatory Activity
Geraniol: Geraniol exhibits significant anti-inflammatory properties.[5][16][17] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19] The anti-inflammatory effects of geraniol are also associated with the modulation of the NF-κB and p38 MAPK signaling pathways.[18]
This compound: Direct studies on the anti-inflammatory activity of this compound are lacking. However, some sulfur-containing compounds, such as those found in thiophene derivatives, are known to possess anti-inflammatory properties.[20] The thiol group's ability to scavenge reactive oxygen species (ROS) could contribute to anti-inflammatory effects, as oxidative stress is a key component of the inflammatory response.
Antioxidant Activity
Geraniol: Geraniol has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[5][21][22] It can neutralize DPPH radicals and reduce lipid peroxidation.[22][23]
This compound: The thiol group in this compound strongly suggests that it possesses potent antioxidant activity.[24][25] Thiols are well-known radical scavengers and can directly donate a hydrogen atom to neutralize free radicals.[24] The sulfur atom can also chelate metal ions that catalyze the formation of ROS.[24] Therefore, it is hypothesized that this compound could be a more potent antioxidant than geraniol due to the higher reactivity of the S-H bond compared to the O-H bond in this context.
Antimicrobial Activity
Geraniol: Geraniol displays broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][26][27] Its mechanism of action is thought to involve disruption of the microbial cell membrane.
This compound: While direct experimental data is limited, some research suggests that this compound may have antimicrobial properties.[8] The thiol group could potentially interact with microbial enzymes and proteins, leading to inhibition of growth.
Quantitative Data Summary
| Biological Activity | Compound | Cell Line/Model | Metric | Value | Reference |
| Anticancer | Geraniol | Colo-205 (Colon Cancer) | IC50 | 20 µM | [13] |
| Geraniol | PC-3 (Prostate Cancer) | IC50 | ~150 µM | [1] | |
| This compound | - | - | Data not available | - | |
| Antioxidant | Geraniol | DPPH Assay | IC50 | 663 nmol | [22] |
| Geraniol | DPPH Assay | IC50 | 24.6 µg/mg | [28] | |
| This compound | - | - | Data not available | - | |
| Antimicrobial | Geraniol | S. aureus | MIC | 19.5-51.9 mM | [29] |
| Geraniol | E. coli | MIC | 19.5-51.9 mM | [29] | |
| This compound | - | - | Data not available | - |
Experimental Protocols
MTT Assay for Anticancer Activity of Geraniol
This protocol is based on the methodology used to determine the antiproliferative effects of geraniol on Colo-205 cancer cells.[13]
-
Cell Culture: Colo-205 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of geraniol (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Incubation: The cells are incubated with geraniol for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of geraniol that inhibits 50% of cell growth) is calculated.
DPPH Radical Scavenging Assay for Antioxidant Activity of Geraniol
This protocol is based on the methodology to assess the free radical scavenging activity of geraniol.[22][28]
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of geraniol (e.g., in the range of 0-1600 nmol) are added to 100 µL of the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank (methanol).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of geraniol required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of geraniol.
Visualizations
Caption: Proposed mechanism of geraniol-induced apoptosis in cancer cells.
Caption: Inferred antioxidant mechanism of this compound via radical scavenging.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Buy this compound | 39067-80-6 [smolecule.com]
- 9. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Welcome to FlavorDB [fsbi-db.de]
- 11. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jbuon.com [jbuon.com]
- 14. Thiol-Activated Anticancer Agents: The State of the Art [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dovepress.com [dovepress.com]
- 18. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. updatepublishing.com [updatepublishing.com]
- 24. This compound | 39067-80-6 | Benchchem [benchchem.com]
- 25. cymitquimica.com [cymitquimica.com]
- 26. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria | Scilit [scilit.com]
- 28. updatepublishing.com [updatepublishing.com]
- 29. researchgate.net [researchgate.net]
Comparative Guide to the Enantioselective Synthesis of Thiogeraniol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent methodologies for the enantioselective synthesis of thiogeraniol isomers, (R)-thiogeraniol and (S)-thiogeraniol. These chiral allylic thiols are of significant interest in the fragrance industry and as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The two approaches detailed are a chemoenzymatic method via lipase-catalyzed kinetic resolution and a metal-catalyzed asymmetric synthesis.
Method 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This method relies on the enantioselective acylation of a racemic this compound precursor, typically thiogeranyl acetate, catalyzed by a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. Lipases from Pseudomonas species are particularly effective for the resolution of allylic alcohols and their derivatives.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Thiogeranyl Acetate
This protocol is adapted from established procedures for the kinetic resolution of allylic alcohols.
1. Synthesis of Racemic Thiogeranyl Acetate:
-
Geraniol is converted to geranyl bromide using a suitable brominating agent (e.g., PBr₃).
-
The resulting geranyl bromide is then reacted with a thiol source, such as sodium hydrosulfide (NaSH), to yield racemic this compound.
-
The racemic this compound is subsequently acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to produce racemic thiogeranyl acetate.
2. Enzymatic Kinetic Resolution:
-
To a solution of racemic thiogeranyl acetate in an organic solvent (e.g., toluene), immobilized lipase from Pseudomonas cepacia is added.
-
An acyl donor, such as p-chlorophenyl acetate, and a mild base (e.g., triethylamine) are introduced.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon).
-
The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, the reaction is quenched, and the enzyme is filtered off.
-
The resulting mixture contains one enantiomer of thiogeranyl acetate and the unreacted enantiomer of this compound, which can be separated by column chromatography.
-
The separated thiogeranyl acetate can be hydrolyzed to afford the other enantiomer of this compound.
Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of this compound isomers.
Method 2: Palladium-Catalyzed Asymmetric Synthesis
This approach utilizes a chiral palladium(II) complex to catalyze the enantioselective[1][1]-sigmatropic rearrangement of a prochiral O-allyl carbamothioate derived from geraniol. This method offers a direct route to enantioenriched branched S-allyl carbamothioates, which can then be readily converted to the corresponding chiral allylic thiols.
Experimental Protocol: Palladium-Catalyzed Asymmetric Rearrangement
This protocol is based on the work of Overman, et al., for the synthesis of branched allylic thiols.[2][3]
1. Synthesis of O-Geranyl Carbamothioate:
-
Geraniol is reacted with a carbamoyl chloride (e.g., N,N-dimethylcarbamothioyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding O-geranyl carbamothioate.
2. Palladium-Catalyzed Asymmetric Rearrangement:
-
The O-geranyl carbamothioate is dissolved in a suitable solvent (e.g., methylene chloride).
-
A chiral palladium(II) catalyst, such as [(R,S)-COP-Cl]₂ (commercially available), is added (typically 1-5 mol%).
-
The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored by HPLC or GC.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the enantioenriched S-geranyl carbamothioate.
3. Conversion to this compound:
-
The purified S-geranyl carbamothioate is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) at low temperature.
-
After an aqueous workup, the resulting chiral this compound is isolated and purified.
Workflow for Palladium-Catalyzed Asymmetric Synthesis
Caption: Palladium-catalyzed synthesis of (R)-thiogeraniol.
Performance Comparison
| Parameter | Method 1: Chemoenzymatic Kinetic Resolution | Method 2: Palladium-Catalyzed Asymmetric Synthesis |
| Starting Material | Racemic thiogeranyl acetate | Geraniol |
| Key Reagent/Catalyst | Lipase (e.g., from Pseudomonas cepacia) | Chiral Palladium(II) complex (e.g., [(R,S)-COP-Cl]₂) |
| Theoretical Max. Yield | 50% for each enantiomer (without a racemization step) | ~100% |
| Enantiomeric Excess (ee) | Typically >95% for both the resolved alcohol and the acylated product.[2] | Generally high, often >90% ee.[2][3] |
| Reaction Conditions | Mild (room temperature), aqueous or organic solvents. | Mild to moderate (e.g., 40 °C), requires anhydrous organic solvents. |
| Advantages | High enantioselectivity, environmentally benign catalysts (enzymes). | High theoretical yield, direct conversion from a readily available precursor. |
| Disadvantages | Maximum 50% yield for each enantiomer, requires synthesis of racemic precursor. | Requires a specialized and potentially expensive chiral palladium catalyst. |
Conclusion
Both the chemoenzymatic kinetic resolution and the palladium-catalyzed asymmetric synthesis offer viable pathways to enantiomerically enriched this compound isomers.
-
The chemoenzymatic approach is particularly attractive due to its high enantioselectivity and the use of environmentally friendly enzymes. Its main drawback is the theoretical maximum yield of 50% for each enantiomer, although this can be overcome by incorporating a dynamic kinetic resolution process where the unreacted enantiomer is racemized in situ.
-
The palladium-catalyzed asymmetric synthesis provides a more direct route from geraniol with a higher theoretical yield. The requirement for a specific chiral palladium catalyst may be a limiting factor in terms of cost and availability for some research groups.
The choice of method will ultimately depend on the specific requirements of the researcher, including desired yield, enantiopurity, cost considerations, and available expertise and equipment. For large-scale production, the development of a dynamic kinetic resolution or the optimization of the palladium-catalyzed process would be the most economically viable options.
References
A Comparative Guide to the Theoretical and Experimental Properties of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
Thiogeraniol, a sulfur-containing monoterpenoid, is gaining interest in the scientific community for its potential applications in flavor, fragrance, and pharmaceuticals. This guide provides a comprehensive comparison of the theoretical and experimental properties of this compound, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Data Sets
The physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a comparison of the theoretical (estimated) and experimentally determined properties of this compound.
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₀H₁₈S | C₁₀H₁₈S |
| Molecular Weight | 170.32 g/mol | 170.32 g/mol |
| Boiling Point | - | 55 - 75 °C[1] |
| Vapor Pressure | 0.047 mmHg @ 25 °C | - |
| Density | - | 0.903 - 0.921 g/cm³[2] |
| Solubility | Water: 4.179 mg/L @ 25 °C (estimated) | Soluble in alcohol[3] |
| Appearance | - | Yellow to orange liquid[2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from geraniol. A common method involves the halogenation of geraniol followed by reaction with a sulfur source.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented method for the preparation of this compound.[4][5]
Part 1: Synthesis of Geranyl Halide (Chloride or Bromide)
-
In a reaction vessel, mix anhydrous carbon tetrachloride (or carbon tetrabromide) and dry geraniol.
-
Add dry triphenylphosphine to the mixture.
-
Allow the reaction to proceed for 1-2 hours at the appropriate temperature (reflux for carbon tetrachloride, room temperature for carbon tetrabromide).
-
After the reaction, purify the resulting geranyl chloride or geranyl bromide by rectification.
Part 2: Synthesis of this compound
-
Mix the purified geranyl halide with thiourea in 95% ethanol.
-
Reflux the mixture.
-
Add an alkali solution (e.g., potassium hydroxide) to hydrolyze the intermediate.
-
Neutralize the reaction mixture with an acid (e.g., sulfuric acid or hydrochloric acid).
-
Extract the this compound using a suitable solvent (e.g., ethyl acetate or ether).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation to obtain this compound.
Biological Activities: Antioxidant and Antimicrobial Potential
Preliminary studies suggest that this compound possesses antioxidant and antimicrobial properties, which are common among thiol-containing compounds and terpenoids.
Antioxidant Activity
The antioxidant activity of thiols is attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. While specific experimental data for this compound's antioxidant capacity is not extensively available, its structural similarity to other antioxidant thiols suggests potential activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.[6][7]
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of inhibition and, if possible, the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
Antimicrobial Activity
The antimicrobial potential of this compound is an area of active interest. Terpenoids and sulfur compounds are known to exhibit activity against a range of microorganisms.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no inhibitor) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Signaling Pathways: An Uncharted Territory
To date, there is a lack of specific research investigating the signaling pathways that may be modulated by this compound. However, based on the known activities of other thiol-containing compounds and terpenoids, some potential areas of investigation can be hypothesized.
Potential Signaling Pathways for Investigation
The thiol group in this compound could potentially interact with cellular redox signaling pathways. Thiols are known to play a role in maintaining cellular redox homeostasis and can modulate the activity of various signaling proteins through redox-sensitive cysteine residues.[10][11]
Caption: Hypothetical signaling interactions of this compound.
Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways affected by this compound. This will be crucial for understanding its full therapeutic and industrial potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol Redox Transitions in Cell Signaling: a Lesson from N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Thiogeraniol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Thiogeraniol (CAS: 39067-80-6). Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
While specific occupational exposure limits (OELs) for this compound have not been established, its classification as a flammable liquid, potential skin sensitizer, and respiratory irritant necessitates stringent use of personal protective equipment.[1] Recommendations are based on the known hazards of this compound and established OELs for structurally related thiols.
| PPE Category | Specification | Rationale & Recommendations |
| Respiratory Protection | NIOSH/MSHA approved respirator with organic vapor cartridges.[2] | Required when working outside of a certified chemical fume hood or in poorly ventilated areas. While no specific OEL exists for this compound, OELs for other thiols such as 1-Hexanethiol (0.5 ppm) and Benzenethiol (0.1 ppm) underscore the need for caution.[3][4] |
| Hand Protection | Chemically resistant gloves. Butyl or heavy-duty Nitrile rubber are recommended. | This compound is a potential skin sensitizer.[1] Nitrile gloves offer good resistance to a variety of chemicals, but for prolonged contact or immersion, butyl rubber provides superior protection against many organic compounds.[2][5] Always inspect gloves for degradation or punctures before and during use. For incidental contact, double-gloving with standard nitrile gloves may be acceptable. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Protects against splashes and vapors that can cause eye irritation. |
| Face Protection | Face shield. | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure. |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects against accidental spills and splashes. This compound is a flammable liquid.[1][6] |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills and provides protection against falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and mitigate risks.
-
Preparation and Engineering Controls :
-
All work with this compound should be conducted within a certified chemical fume hood to control vapor inhalation.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Prepare a designated and clearly labeled waste container for this compound-contaminated materials.
-
-
Handling and Use :
-
Wear all required PPE as detailed in the table above before handling the chemical.
-
When transferring this compound, do so slowly and carefully to avoid splashing.
-
Keep containers of this compound tightly closed when not in use to minimize the release of flammable and irritating vapors.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
-
Decontamination :
-
In case of a small spill within the fume hood, absorb the material with a chemical absorbent pad or sand.
-
Wipe the contaminated area with a cloth dampened with a mild bleach solution to oxidize the thiol, followed by a water rinse.
-
For spills on skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
If this compound comes into contact with eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
All disposable items contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Chemical Inactivation (for liquid waste) :
-
Small quantities of liquid this compound waste can be neutralized by reacting with a 10% bleach solution in a well-ventilated fume hood. This process oxidizes the thiol to a less hazardous sulfonic acid.
-
The reaction can be exothermic; therefore, the bleach solution should be added slowly and with stirring.
-
After the reaction is complete (indicated by the absence of the characteristic thiol odor), the neutralized solution can be disposed of as aqueous chemical waste in accordance with local regulations.
-
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. coleparmer.co.uk [coleparmer.co.uk]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
